Ypgkf
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[3-(4-hydroxyphenyl)-2-(3-phenylprop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAKQXQVIGYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Function of trans-cinnamoyl-YPGKF-NH2: A Selective PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide trans-cinnamoyl-YPGKF-NH2, a selective antagonist of Protease-Activated Receptor 4 (PAR4). The document details the peptide's chemical structure, its mechanism of action in inhibiting platelet aggregation, and relevant experimental protocols. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and the development of novel antiplatelet therapies.
Chemical Structure and Properties
trans-cinnamoyl-YPGKF-NH2 is a modified pentapeptide with the amino acid sequence Tyr-Pro-Gly-Lys-Phe. The N-terminus of the tyrosine residue is acylated with a trans-cinnamoyl group, and the C-terminus of the phenylalanine residue is amidated.
Chemical Formula: C₄₀H₄₉N₇O₇
Molecular Weight: 739.87 g/mol
The trans-cinnamoyl group at the N-terminus is a critical modification that confers its antagonistic properties against PAR4. The C-terminal amidation enhances the peptide's stability against carboxypeptidases.
Mechanism of Action: Selective PAR4 Antagonism
trans-cinnamoyl-YPGKF-NH2 functions as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on the surface of human platelets. PAR4 is activated by the proteolytic cleavage of its N-terminal domain by thrombin, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.
This peptide antagonist is thought to competitively inhibit the binding of the tethered ligand to the receptor's active site, thereby blocking the signaling cascade that leads to platelet activation and aggregation. PAR4 signaling in platelets is primarily mediated through the Gq and G12/13 pathways. Inhibition by trans-cinnamoyl-YPGKF-NH2 attenuates these downstream signaling events, including intracellular calcium mobilization and protein kinase C (PKC) activation.
Quantitative Data
The inhibitory potency of trans-cinnamoyl-YPGKF-NH2 on platelet aggregation has been evaluated in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Conditions | Reference |
| Inhibition of Cathepsin K-induced human platelet aggregation | Effective at 30 µM | Pre-incubation of human platelets with the antagonist. | (from figure caption) |
| IC₅₀ (Thrombin-induced platelet aggregation) | Data not explicitly found in the provided search results | ||
| IC₅₀ (PAR4-activating peptide-induced platelet aggregation) | Data not explicitly found in the provided search results |
Note: While specific IC₅₀ values for trans-cinnamoyl-YPGKF-NH2 were not found in the initial search, the provided concentration for effective inhibition gives a valuable starting point for experimental design.
Experimental Protocols
In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the methodology to assess the inhibitory effect of trans-cinnamoyl-YPGKF-NH2 on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
4.1.1. Materials and Reagents
-
trans-cinnamoyl-YPGKF-NH2
-
Human whole blood (collected in 3.2% sodium citrate)
-
Thrombin or a PAR4-activating peptide (e.g., AYPGKF-NH₂) as an agonist
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
4.1.2. Preparation of Platelet-Rich Plasma (PRP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
4.1.3. Aggregation Assay
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the baseline (100% light transmission).
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation point.
-
Add a stir bar to a fresh cuvette containing a defined volume of PRP.
-
Add varying concentrations of trans-cinnamoyl-YPGKF-NH2 (e.g., in a dose-response range from 1 µM to 100 µM, including a vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring. A concentration of 30 µM has been shown to be effective.
-
Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., thrombin or PAR4-AP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway in Platelets
The following diagram illustrates the PAR4 signaling cascade in platelets and the point of inhibition by trans-cinnamoyl-YPGKF-NH2.
Caption: PAR4 signaling pathway in platelets and inhibition by trans-cinnamoyl-YPGKF-NH2.
Experimental Workflow for Evaluating PAR4 Antagonism
The following diagram outlines a typical experimental workflow for characterizing a PAR4 antagonist like trans-cinnamoyl-YPGKF-NH2.
Caption: Experimental workflow for PAR4 antagonist characterization.
Conclusion
trans-cinnamoyl-YPGKF-NH2 is a valuable tool compound for studying the role of PAR4 in platelet biology and thrombosis. Its selectivity for PAR4 makes it a useful probe for dissecting the signaling pathways involved in thrombin-mediated platelet activation. The information provided in this technical guide, including its structure, mechanism of action, and experimental protocols, should aid researchers and drug development professionals in their efforts to explore PAR4 as a therapeutic target for the prevention and treatment of thrombotic diseases. Further studies to determine its precise IC₅₀ values under various conditions and to evaluate its in vivo efficacy and safety are warranted.
Unveiling the Biological Function of trans-cinnamoyl-YPGKF-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide derivative, trans-cinnamoyl-YPGKF-NH2, has emerged as a noteworthy modulator of Proteinase-Activated Receptor-4 (PAR4). This technical guide provides a comprehensive overview of its biological function, drawing from available scientific literature. It details the compound's dual antagonist and agonist activities in different biological contexts, presents its quantitative data in structured tables, outlines key experimental methodologies for its study, and illustrates relevant pathways and workflows using diagrammatic representations. This document serves as a foundational resource for researchers investigating PAR4-mediated signaling and the therapeutic potential of cinnamoyl-peptide conjugates.
Introduction
Trans-cinnamoyl-YPGKF-NH2 is a synthetic molecule combining a trans-cinnamoyl moiety with the peptide sequence Tyr-Pro-Gly-Lys-Phe-NH2. The peptide sequence itself is derived from the "tethered ligand" of PAR4, a critical receptor involved in thrombosis and inflammation. The addition of the cinnamoyl group confers unique pharmacological properties to the peptide. Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent or a pharmacological tool to probe PAR4 function.
Recent studies have demonstrated that trans-cinnamoyl-YPGKF-NH2 can act as an antagonist of PAR4 in certain cellular systems, such as platelets, while exhibiting agonist properties in other tissues[1]. This dual activity underscores the complexity of its pharmacological profile and highlights the importance of the experimental context in defining its function.
Quantitative Data on Biological Activity
The biological activity of trans-cinnamoyl-YPGKF-NH2 and related peptides has been quantitatively assessed in various bioassays. The following table summarizes the key findings, focusing on its effects on PAR4-mediated responses.
| Compound | Assay | Species | Activity | Potency/Effect |
| trans-cinnamoyl-YPGKF-NH2 | Platelet Aggregation | Rat | Antagonist | - |
| trans-cinnamoyl-YPGKF-NH2 | Endothelium-dependent Rat Aorta Relaxation | Rat | Agonist | - |
| trans-cinnamoyl-YPGKF-NH2 | Gastric Longitudinal Muscle Contraction | Rat | Agonist | - |
| AYPGKF-NH2 | Platelet Aggregation | Rat | Agonist | Potent |
| Gthis compound-NH2 | Platelet Aggregation | Rat | Agonist | - |
| YAPGKF-NH2 | Platelet Aggregation | Rat | Inactive | - |
Data synthesized from a study on Proteinase-Activated Receptor-4.[1]
Signaling Pathways and Mechanism of Action
Proteinase-Activated Receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to and activating the receptor. Trans-cinnamoyl-YPGKF-NH2, being an analogue of this tethered ligand, can interfere with this process. In platelets, it is suggested to act as an antagonist, likely by competing with the native tethered ligand for the binding site on the receptor, thereby inhibiting downstream signaling.
Caption: Mechanism of PAR4 activation and antagonism by trans-cinnamoyl-YPGKF-NH2.
Experimental Protocols
The characterization of trans-cinnamoyl-YPGKF-NH2's biological activity relies on specific and robust experimental assays. The following are detailed methodologies for key experiments cited in the literature.
Rat Platelet Aggregation Assay
This assay is crucial for determining the pro-thrombotic or anti-thrombotic potential of a compound by measuring its effect on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Blood is drawn from anesthetized rats via cardiac puncture into syringes containing sodium citrate as an anticoagulant.
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.
-
The supernatant (PRP) is carefully collected.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
A baseline is established with PRP.
-
The peptide (e.g., trans-cinnamoyl-YPGKF-NH2) is pre-incubated with the PRP for a defined period to assess its antagonist activity.
-
A known PAR4 agonist (e.g., Athis compound-NH2) is added to induce aggregation.
-
The change in light transmission is recorded over time, and the percentage of aggregation is calculated.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by comparing the aggregation response in its presence to the response with the agonist alone.
-
Caption: Experimental workflow for the rat platelet aggregation assay.
Endothelium-Dependent Rat Aorta Relaxation Assay
This ex vivo assay assesses the vasoactive properties of a compound on isolated blood vessels.
-
Tissue Preparation:
-
A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
-
-
Isometric Tension Recording:
-
The aortic rings are mounted in an organ bath containing the oxygenated physiological salt solution maintained at 37°C.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied, and the rings are allowed to equilibrate.
-
-
Experimental Procedure:
-
The integrity of the endothelium is confirmed by inducing contraction with phenylephrine followed by relaxation with acetylcholine.
-
The rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of trans-cinnamoyl-YPGKF-NH2 are added to the organ bath.
-
Changes in tension (relaxation) are recorded.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Concentration-response curves are plotted to determine the potency (e.g., EC50) of the compound.
-
Gastric Longitudinal Muscle Contraction Assay
This assay evaluates the effect of a compound on the contractility of smooth muscle from the gastrointestinal tract.
-
Tissue Preparation:
-
A segment of the rat stomach is excised and placed in a physiological salt solution.
-
The longitudinal muscle layer is carefully dissected from the underlying circular muscle and mucosa.
-
Strips of the longitudinal muscle are prepared.
-
-
Isometric Contraction Measurement:
-
The muscle strips are mounted in an organ bath under a resting tension and allowed to equilibrate.
-
Isometric contractions are recorded using a force transducer.
-
-
Experimental Procedure:
-
Cumulative concentrations of trans-cinnamoyl-YPGKF-NH2 are added to the organ bath.
-
The contractile response (increase in tension) is recorded for each concentration.
-
-
Data Analysis:
-
The contractile responses are typically normalized to a maximal response induced by a standard agonist (e.g., carbachol).
-
Concentration-response curves are constructed to evaluate the compound's efficacy and potency.
-
Conclusion and Future Directions
Trans-cinnamoyl-YPGKF-NH2 presents a fascinating pharmacological profile as a modulator of PAR4. Its ability to act as an antagonist in the context of platelet aggregation suggests potential therapeutic applications in thrombotic disorders. Conversely, its agonist activity in vascular and gastric smooth muscle highlights the need for careful characterization and targeted drug design to achieve desired therapeutic outcomes.
Future research should focus on elucidating the precise molecular interactions between trans-cinnamoyl-YPGKF-NH2 and the PAR4 receptor to understand the structural basis for its dual activity. Further in vivo studies are warranted to explore its efficacy and safety in relevant disease models. The development of more selective and potent analogues based on this cinnamoyl-peptide scaffold could lead to novel therapeutics for a range of cardiovascular and inflammatory diseases.
References
The Role of YPGKF in Protease-Activated Receptor-4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the synthetic peptide YPGKF and its analogues, particularly Athis compound-NH₂, in the activation and signaling of Protease-Activated Receptor-4 (PAR4). PAR4, a G-protein coupled receptor (GPCR), is a key player in hemostasis and thrombosis, making it a significant target for antiplatelet therapies. Understanding the nuances of its activation by synthetic agonists is crucial for the development of novel therapeutics.
Core Concepts: PAR4 Activation and the Role of Synthetic Agonists
Protease-Activated Receptors (PARs) are unique in their activation mechanism. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds to the receptor's extracellular loop 2, initiating downstream signaling.[1][2][3][4]
Synthetic peptides, such as Athis compound-NH₂, are derived from the tethered ligand sequence of PAR4 and can act as exogenous agonists, directly activating the receptor without the need for proteolytic cleavage.[2][3][4] The peptide with the core sequence this compound is a crucial component of these synthetic agonists, with the preceding Alanine (A) in Athis compound-NH₂ enhancing potency.[1][5] These synthetic agonists are invaluable tools for studying PAR4 signaling in isolation and for developing and validating PAR4 antagonists.[5]
PAR4 Signaling Pathways: A Dual Cascade
Upon activation by agonists like Athis compound-NH₂, PAR4 initiates intracellular signaling through two primary pathways: G-protein-dependent and β-arrestin-dependent pathways.
G-Protein-Coupled Signaling
PAR4 primarily couples to the Gαq/11 family of G-proteins.[1][3] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in platelet activation.[1][3]
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, PAR4 activation recruits β-arrestins (β-arrestin-1 and β-arrestin-2).[1][2][3][4] β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades.[6][7][8] In the context of PAR4, β-arrestin recruitment can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway.[3][4]
Biased Agonism: A New Frontier in PAR4 Drug Discovery
A fascinating aspect of PAR4 signaling is the concept of "biased agonism," where certain ligands preferentially activate one signaling pathway over another. By modifying the sequence of Athis compound-NH₂, researchers have developed biased agonists that selectively activate either the Gαq/11-calcium signaling pathway or the β-arrestin recruitment pathway.[1][2][3]
For instance, the peptide N-methyl-alanine-YPGKF-NH₂ is a poor activator of PAR4-dependent calcium signaling but is fully capable of recruiting β-arrestin-1 and -2.[2][9] Conversely, other modifications can enhance calcium signaling while having a lesser effect on β-arrestin recruitment. This discovery of biased signaling provides a template for the development of small molecule modulators of PAR4 with more refined therapeutic profiles.[2]
Quantitative Data on this compound-Mediated PAR4 Activation
The potency of this compound analogues in activating PAR4 has been quantified in various functional assays. The following table summarizes key quantitative data from the literature.
| Peptide | Assay | Parameter | Value | Reference |
| Athis compound-NH₂ | Platelet Aggregation | EC₅₀ | ~45 µM - 100 µM | [5][10][11] |
| Athis compound-NH₂ | Calcium Signaling | EC₅₀ | Varies by cell type | [1][3] |
| Athis compound-NH₂ | Thromboxane Production | - | Stimulates 40-60% of thrombin-induced production | [10] |
| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | EC₅₀ | 3.4 µM | [5] |
| (N-Me-S)-YPGKF-NH₂ | Calcium Signaling | EC₅₀ | Not Determined (significantly attenuated) | [1] |
| (N-Me-S)-YPGKF-NH₂ | β-arrestin-1 Recruitment | % Max Response | 78.1 ± 6.9% | [1] |
| (N-Me-S)-YPGKF-NH₂ | β-arrestin-2 Recruitment | % Max Response | 51.7 ± 6.3% | [1] |
Experimental Protocols for Studying this compound and PAR4 Signaling
Detailed methodologies are critical for reproducible research. Below are outlines of key experimental protocols used to investigate the effects of this compound on PAR4 signaling.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping, a hallmark of platelet activation.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate).[5][11] Washed platelets can also be prepared by further centrifugation and resuspension in a suitable buffer.
-
Assay Principle: Light transmission aggregometry is a common method. A light beam is passed through a suspension of platelets in a cuvette. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.[5]
-
Procedure:
-
A baseline light transmission is established with PRP.
-
The PAR4 agonist (e.g., Athis compound-NH₂) is added to the PRP at various concentrations.
-
The change in light transmission is recorded over time to determine the rate and extent of aggregation.
-
EC₅₀ values can be calculated from concentration-response curves.[5]
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Cells expressing PAR4 (e.g., platelets or cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Principle: The fluorescent dye exhibits a change in its fluorescence intensity or emission wavelength upon binding to free calcium.
-
Procedure:
-
Baseline fluorescence is measured using a fluorometer or a fluorescence microscope.
-
The PAR4 agonist is added to the cells.
-
The change in fluorescence is monitored over time, reflecting the change in intracellular calcium concentration.
-
Dose-response curves can be generated to determine EC₅₀ values.[1][3]
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the interaction between PAR4 and β-arrestin.
Methodology:
-
Constructs: Cells are co-transfected with two constructs:
-
PAR4 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc).
-
β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
-
Assay Principle: When the donor and acceptor are in close proximity (i.e., when β-arrestin is recruited to PAR4), energy is transferred from the donor to the acceptor upon addition of a substrate for the donor, resulting in light emission at the acceptor's wavelength.
-
Procedure:
-
The substrate for the donor (e.g., coelenterazine) is added to the cells.
-
The agonist (Athis compound-NH₂) is added.
-
Light emission at both the donor and acceptor wavelengths is measured.
-
The BRET ratio (acceptor emission / donor emission) is calculated as a measure of protein-protein interaction.[4]
-
Conclusion
The synthetic peptide this compound and its derivatives have been instrumental in dissecting the complex signaling pathways of PAR4. The ability to selectively activate PAR4 has illuminated the dual roles of G-protein and β-arrestin signaling in cellular responses. The discovery of biased agonism opens up exciting possibilities for the design of novel antiplatelet drugs with improved efficacy and safety profiles. Continued research in this area, utilizing the experimental approaches outlined in this guide, will undoubtedly lead to a deeper understanding of PAR4 biology and the development of next-generation therapeutics for thrombotic disorders.
References
- 1. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Routes in GPCR/β-Arrestin-Driven Signaling in Cancer Progression and Metastasis [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the YPGKF Peptide Family and its Derivatives: Modulators of Protease-Activated Receptor 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The YPGKF peptide family represents a critical class of synthetic molecules designed to modulate the activity of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor pivotal in thrombosis and hemostasis. This technical guide provides a comprehensive overview of the core this compound peptide, its primary derivatives, their mechanisms of action, and the experimental methodologies used to characterize them. Quantitative data on their biological activity are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and development in this area.
Introduction to the this compound Peptide Family
The this compound peptide family are synthetic analogs of the tethered ligand of Protease-Activated Receptor 4 (PAR4). PAR4 is a key receptor in mediating thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient signal, PAR4 activation leads to a more sustained signaling response, making it a compelling target for antithrombotic therapies.
The core sequence, this compound-NH2, and its derivatives function as pharmacological tools to probe PAR4 function. These peptides can be broadly categorized as agonists, which activate the receptor, and antagonists, which block its activation. The primary application of these peptides is in the study of platelet aggregation and the intricate signaling pathways governed by PAR4.
Core Peptides and Derivatives: Structure and Function
The this compound peptide family is characterized by a core amino acid sequence with modifications, primarily at the N-terminus, that dictate their function as either agonists or antagonists of PAR4.
-
This compound-NH2 : The foundational peptide sequence that mimics the tethered ligand of PAR4.
-
Agonists : These derivatives activate PAR4, initiating downstream signaling cascades that lead to platelet activation and aggregation.
-
Athis compound-NH2 : An N-terminally extended analog that is a potent and selective PAR4 agonist.[1]
-
Gthis compound-NH2 : Another selective PAR4 agonist used in research.
-
-
Antagonists : These derivatives bind to PAR4 but do not activate it, thereby blocking the action of endogenous activators like thrombin or synthetic agonists.
-
trans-cinnamoyl-YPGKF-NH2 : An N-terminally modified peptide that acts as a competitive antagonist of PAR4.
-
Quantitative Biological Activity
The biological activity of the this compound peptide family is primarily assessed through in vitro platelet aggregation assays and related functional assays such as thromboxane production. The following tables summarize the key quantitative data for the most common derivatives.
Table 1: Agonist Activity of this compound Derivatives on PAR4
| Peptide Derivative | Assay | EC50 | Reference |
| Athis compound-NH2 | Platelet Aggregation | 15 µM | [1] |
| Athis compound-NH2 | Thromboxane Production | ~1.0 mmol/L (Maximal) | [2][3] |
| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | 3.4 µM | [4] |
Table 2: Antagonist Activity of this compound Derivatives on PAR4
| Peptide Derivative | Assay | IC50 | Reference |
| trans-cinnamoyl-YPGKF-NH2 | Platelet Aggregation | Data not consistently reported | |
| P4pal-10 (N-pal-SGRRYGHALR-NH2) | PAR4-AP-induced Platelet Aggregation | 1 µM |
Note: Specific binding affinity data (Kd) for this compound peptides to PAR4 are not widely reported in the public literature. The activity of these peptides is predominantly characterized by their functional effects (EC50 and IC50 values) in cellular assays.
Signaling Pathways
Activation of PAR4 by this compound agonists initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors. The primary pathways involve the activation of Gαq and Gα12/13 proteins, leading to platelet shape change, granule secretion, and aggregation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound-NH2
This protocol outlines the general steps for the synthesis of a this compound derivative using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF and add it to the deprotected resin. Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cycle Repetition: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Lys(Boc), Gly, Pro, Tyr(tBu)).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used to set the baseline (100% aggregation) in the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette a known volume of the adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the platelets to equilibrate at 37°C for a few minutes.
-
Establish a baseline reading.
-
Add the this compound agonist at various concentrations to the PRP.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission from the baseline. Plot the concentration-response curve to determine the EC50 for agonists or the IC50 for antagonists (in the presence of a fixed concentration of agonist).
Conclusion and Future Directions
The this compound peptide family and its derivatives are indispensable tools for investigating the physiological and pathological roles of PAR4. Their ability to selectively activate or inhibit this receptor has provided significant insights into platelet biology and the mechanisms of thrombosis. While these peptides have been instrumental in preclinical research, their therapeutic potential is limited by the inherent pharmacokinetic challenges of peptides.
Future research will likely focus on the development of small-molecule mimics of these peptides with improved oral bioavailability and in vivo stability. Nevertheless, the this compound peptides will continue to be the gold standard for in vitro and mechanistic studies of PAR4, providing the foundation for the development of next-generation antithrombotic agents. The detailed protocols and pathway diagrams provided in this guide are intended to support and accelerate these ongoing research efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of the Novel Synthetic Peptide: trans-cinnamoyl-YPGKF-NH₂
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the proposed in vitro characterization of the novel synthetic peptide, trans-cinnamoyl-YPGKF-NH₂. Due to the novelty of this compound, this guide presents a hypothesized mechanism of action centered around G protein-coupled receptor (GPCR) modulation and outlines a robust experimental framework for its characterization. This whitepaper details the necessary experimental protocols, presents hypothetical data for illustrative purposes, and includes visualizations of the proposed signaling pathway and experimental workflows.
Introduction
Bioactive peptides are of significant interest in drug discovery due to their high potency and specificity.[1][2][3] The novel pentapeptide, trans-cinnamoyl-YPGKF-NH₂, features a cinnamoyl modification on the N-terminus and amidation on the C-terminus, modifications often employed to enhance stability and bioavailability. The core sequence, YPGKF, suggests potential interaction with peptide-binding GPCRs. This guide outlines a systematic approach to elucidate the in vitro pharmacological profile of this compound.
Hypothesized Mechanism of Action
It is hypothesized that trans-cinnamoyl-YPGKF-NH₂ acts as an agonist at a hypothetical G protein-coupled receptor, designated here as HPRX (Hypothetical Peptide Receptor X). We propose that HPRX is capable of coupling to multiple G protein subtypes, including Gαq and Gαs, leading to the activation of downstream signaling pathways.
-
Gαq Pathway Activation: Upon agonist binding, HPRX is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
Gαs Pathway Activation: Agonist binding is also hypothesized to stimulate adenylyl cyclase (AC) activity, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).
Quantitative Data Summary
The following table presents hypothetical data from the proposed in vitro assays to illustrate the expected pharmacological profile of trans-cinnamoyl-YPGKF-NH₂.
| Assay Type | Parameter | Value | Description |
| Radioligand Binding | Kᵢ (nM) | 15 | Inhibitory constant, indicating the affinity of the peptide for HPRX. |
| Calcium Flux | EC₅₀ (nM) | 50 | Half-maximal effective concentration for the stimulation of intracellular calcium release. |
| cAMP Accumulation | EC₅₀ (nM) | 85 | Half-maximal effective concentration for the stimulation of cAMP production. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of trans-cinnamoyl-YPGKF-NH₂ to the hypothetical receptor HPRX by measuring its ability to compete with a radiolabeled ligand.[5][6][7][8]
Materials:
-
HEK293 cells stably expressing HPRX
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., ³H-labeled standard agonist for HPRX)
-
trans-cinnamoyl-YPGKF-NH₂ (unlabeled competitor)
-
Non-specific binding control (high concentration of unlabeled standard agonist)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
MicroBeta counter
Protocol:
-
Membrane Preparation: Culture HEK293-HPRX cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of trans-cinnamoyl-YPGKF-NH₂, and 50 µL of the radioligand at a fixed concentration (typically at its Kₔ value). For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of the non-specific binding control.
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of trans-cinnamoyl-YPGKF-NH₂ to stimulate the release of intracellular calcium, indicative of Gαq pathway activation.[9][10][11][12][13]
Materials:
-
HEK293 cells stably expressing HPRX
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
trans-cinnamoyl-YPGKF-NH₂
-
Positive control (e.g., a known agonist for HPRX or ionomycin)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Plating: Seed HEK293-HPRX cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Addition and Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence for 10-20 seconds. Inject various concentrations of trans-cinnamoyl-YPGKF-NH₂ into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
cAMP Accumulation Assay
This functional assay measures the ability of trans-cinnamoyl-YPGKF-NH₂ to stimulate the production of cyclic AMP, indicative of Gαs pathway activation.[14]
Materials:
-
HEK293 cells stably expressing HPRX
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing 500 µM IBMX, a phosphodiesterase inhibitor)
-
trans-cinnamoyl-YPGKF-NH₂
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96- or 384-well plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Plating and Stimulation: Seed HEK293-HPRX cells into the appropriate multi-well plates and culture to the desired confluency. On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer for 10-15 minutes at 37°C.
-
Compound Addition: Add various concentrations of trans-cinnamoyl-YPGKF-NH₂ or the positive control to the wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for trans-cinnamoyl-YPGKF-NH₂.
Experimental Workflow
Caption: In vitro characterization workflow.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive peptides derived from natural proteins with respect to diversity of their receptors and physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. bu.edu [bu.edu]
- 10. Fluo-8 Calcium Flux Assay [protocols.io]
- 11. Calcium Flux Assay. [bio-protocol.org]
- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. m.youtube.com [m.youtube.com]
The Safety and Toxicity Profile of tcY-NH2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective and potent peptide antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It has garnered interest in preclinical research for its role in modulating platelet aggregation and inflammation.[2][4] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology, and known effects from in vitro and in vivo studies. It is important to note that while preclinical efficacy has been explored, dedicated, systematic toxicology studies are not widely available in the public domain.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (trans-Cinnamoyl)-YPGKF-NH2 | [2] |
| Synonyms | tcY-NH2 TFA, trans-cinnamoyl-YPGKF-NH2 | [5][6] |
| Molecular Formula | C42H50F3N7O9 (TFA salt) / C40H49N7O7 (free base) | [3][6] |
| Molecular Weight | 853.88 g/mol (TFA salt) / 739.87 g/mol (free base) | [3][6] |
| CAS Number | 1262750-73-1 (TFA salt) / 327177-34-4 (free base) | [3][6] |
| Solubility | Soluble to 1 mg/mL in water | [3] |
| Purity | ≥95% | [3] |
Mechanism of Action
tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily known for its role in thrombin-induced platelet activation. The binding of an agonist, such as thrombin or the activating peptide AYPGKF-NH2, to PAR4 initiates a signaling cascade. tcY-NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][5]
Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.
Preclinical Pharmacology and Efficacy
While not formal toxicity studies, preclinical efficacy studies in animal models provide some insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.
In Vitro Activity
| Assay | Model | Agonist | IC50 | Reference |
| Platelet Aggregation | Rat Platelets | Athis compound-NH2 (10 µM) | 95 µM | [2] |
| Aorta Relaxation | Rat Aorta | - | 64 µM | [2] |
| Gastric Contraction | Rat Gastric Tissue | - | 1 µM | [2] |
A concentration of 400 µM tcY-NH2 has been shown to prevent endostatin release and platelet aggregation induced by thrombin or AY-NH2.[2]
In Vivo Studies
| Animal Model | Condition | Dosing Regimen | Observed Effects | Reference |
| Mice | Experimental Inflammation | 40 ng/kg (single intrapleural injection) | Inhibited neutrophil recruitment. | [2] |
| Rat | Brain Death Model | 0.6 mg/kg (single tail vein injection) | Alleviated liver injury (lower ALT/AST), reduced inflammatory response and apoptosis in the liver, and inhibited NF-κB and MAPK pathway activation. | [2] |
| Mice | Burn Injury Model | 0.6 mg/kg (single intraperitoneal injection) | Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes. | [2] |
| Isolated Rat Heart | Ischemia-Reperfusion | 5 µM (15 min) | Decreased infarct size by 51% and increased recovery of ventricular function by 26%. | [2] |
These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the effective doses administered in these specific models. However, they do not provide information on the safety margin or potential toxicities at higher doses or with chronic administration.
Safety and Toxicity Profile
Formal, publicly available toxicological data for tcY-NH2 is limited. The primary source of direct safety information comes from a Material Safety Data Sheet (MSDS).
Hazard Identification
According to the MSDS from one supplier, tcY-NH2 is not classified as a hazardous substance or mixture.[6] The sheet indicates no specific hazards.[6]
First Aid Measures
Standard first aid measures are recommended in case of exposure[6]:
-
Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.
-
Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.
-
Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.
Lack of Formal Toxicological Data
A comprehensive search of the scientific literature and public databases did not yield any formal studies on the following:
-
Acute, sub-chronic, or chronic toxicity
-
LD50 (Lethal Dose, 50%)
-
NOAEL (No-Observed-Adverse-Effect Level)
-
Genotoxicity or mutagenicity
-
Carcinogenicity
-
Reproductive and developmental toxicity
-
A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile
Experimental Protocols
Detailed protocols for formal toxicity studies are not available. However, the methodologies for the in vivo efficacy studies can be inferred from the published literature.
General In Vivo Dosing and Formulation
Objective: To assess the therapeutic effect of tcY-NH2 in a relevant disease model.
Typical Protocol Outline:
-
Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for brain death model, mice for inflammation or burn injury models).
-
Formulation: Prepare tcY-NH2 for in vivo administration. A common, though not explicitly stated for tcY-NH2, formulation for peptides involves solubilizing the compound in a vehicle such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[4]
-
Dosing:
-
Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6 mg/kg).
-
Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).
-
Administer the compound as a single dose or repeated doses depending on the study design.
-
Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.
Summary and Future Directions
tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological and pathological processes. The available data from in vitro and in vivo efficacy studies suggest it is effective at micromolar and sub-milligram per kilogram concentrations, respectively, without overt signs of toxicity in the reported short-term models.
However, the lack of a comprehensive and systematic toxicological evaluation is a significant data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety assessment is mandatory. This would include, at a minimum:
-
Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.
-
Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish the NOAEL.
-
Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.
-
Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Full ADME profiling to understand the compound's disposition in the body.
References
Methodological & Application
Application Notes and Protocols for the Use of trans-cinnamoyl-YPGKF-NH2 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing trans-cinnamoyl-YPGKF-NH2 as a selective antagonist of Protease-Activated Receptor 4 (PAR4) in human platelet aggregation assays. Understanding the modulation of platelet function is crucial in thrombosis research and the development of novel antiplatelet therapies. Trans-cinnamoyl-YPGKF-NH2 offers a valuable tool for investigating the specific role of PAR4 in platelet activation and for screening potential antiplatelet drug candidates.
Protease-activated receptors (PARs) are a family of G protein-coupled receptors that are activated by proteolytic cleavage. In human platelets, thrombin, a key enzyme in the coagulation cascade, activates platelets through two distinct receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling, contributing significantly to thrombus stability. The selective inhibition of PAR4 is a promising strategy for antiplatelet therapy, as it may reduce thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.
Trans-cinnamoyl-YPGKF-NH2 is a synthetic peptide that acts as a competitive antagonist of PAR4, blocking the binding of its activating ligand and subsequent downstream signaling. This document outlines the principles of using this antagonist in Light Transmission Aggregometry (LTA), a gold-standard method for assessing platelet function.
Mechanism of Action: PAR4 Signaling in Platelets
PAR4 is a G protein-coupled receptor that, upon activation by thrombin or a PAR4-activating peptide (PAR4-AP), couples primarily to Gαq and Gα12/13.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the dense tubular system into the cytoplasm, while DAG activates protein kinase C (PKC). Increased intracellular calcium and PKC activation are critical for platelet shape change, granule secretion, and the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).
-
Gα12/13 Pathway: Concurrent activation of Gα12/13 stimulates the Rho/Rho kinase (ROCK) pathway, which contributes to platelet shape change.
The activation of the αIIbβ3 integrin is the final common pathway for platelet aggregation. Activated αIIbβ3 binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. Trans-cinnamoyl-YPGKF-NH2 competitively binds to the PAR4 receptor, preventing its activation by agonists and thereby inhibiting this entire signaling cascade.
Application Notes and Protocols for tcY-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
tcY-NH2 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in various physiological processes, including platelet activation and inflammation. Emerging evidence suggests a role for PAR4 in cancer progression, where its activation can lead to anti-proliferative and pro-apoptotic effects in certain cancer cell lines. As a PAR4 antagonist, tcY-NH2 presents a valuable tool for investigating the therapeutic potential of PAR4 modulation in oncology. These application notes provide a framework for designing and executing experiments to evaluate the effects of tcY-NH2 on cancer cells in vitro.
Disclaimer: The following protocols and data are provided as a guide for research purposes. Currently, there is a lack of published data specifically detailing the effects of tcY-NH2 on cancer cell viability, apoptosis, and cell cycle. The quantitative data presented are hypothetical and for illustrative purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Chemical Properties of tcY-NH2
| Property | Value |
| Full Name | (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 |
| Molecular Formula | C40H49N7O7 |
| Molecular Weight | 739.87 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water to 1 mg/mL |
| Storage | Store at -20°C |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of tcY-NH2 on the viability of cancer cells.
Materials:
-
tcY-NH2
-
Cancer cell line of interest (e.g., breast, colon, lung cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
tcY-NH2 Treatment: Prepare a stock solution of tcY-NH2 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to various concentrations in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the tcY-NH2 dilutions. Include a vehicle control (medium with the same concentration of solvent used for tcY-NH2).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Hypothetical Data Presentation:
| tcY-NH2 Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 10 | 105 ± 6.1 |
| 50 | 115 ± 7.3 |
| 100 | 125 ± 8.5 |
Note: This hypothetical data suggests that as a PAR4 antagonist, tcY-NH2 might increase cell viability, opposing the potential anti-proliferative effect of PAR4 activation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with tcY-NH2.
Materials:
-
tcY-NH2
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of tcY-NH2 as described in the cell viability protocol. Include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent like staurosporine).
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Hypothetical Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| tcY-NH2 (50 µM) | 94.8 ± 2.5 | 2.3 ± 0.6 | 2.9 ± 0.7 |
| PAR4 Agonist | 80.1 ± 3.2 | 15.6 ± 2.9 | 4.3 ± 1.1 |
| tcY-NH2 + PAR4 Agonist | 90.5 ± 2.8 | 5.1 ± 1.5 | 4.4 ± 1.2 |
Note: This hypothetical data illustrates that tcY-NH2 might rescue cells from PAR4 agonist-induced apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cancer cells treated with tcY-NH2 using propidium iodide staining and flow cytometry.
Materials:
-
tcY-NH2
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with tcY-NH2 as described in the previous protocols.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| tcY-NH2 (50 µM) | 54.9 ± 3.5 | 31.2 ± 2.8 | 13.9 ± 1.5 |
| PAR4 Agonist | 68.2 ± 4.2 | 20.5 ± 2.1 | 11.3 ± 1.4 |
| tcY-NH2 + PAR4 Agonist | 58.1 ± 3.8 | 28.9 ± 2.6 | 13.0 ± 1.7 |
Note: This hypothetical data suggests that tcY-NH2 may prevent a PAR4 agonist-induced G0/G1 cell cycle arrest.
Visualizations
PAR4 Signaling Pathway and tcY-NH2 Inhibition
Application of YPGKF Peptide in PAR-4 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR-4), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in hemostasis and thrombosis. Unlike other PARs, PAR-4 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin, which unmasks a tethered ligand that binds to and activates the receptor. The synthetic hexapeptide, Ac-Tyr-Pro-Gly-Lys-Phe-NH2 (YPGKF-NH2), and more potently its analog Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (Athis compound-NH2), mimic this tethered ligand, serving as selective agonists for PAR-4.[1][2] These peptides are invaluable tools for studying PAR-4 signaling and function in various physiological and pathological contexts, including platelet activation, inflammation, and vascular biology.[3][4]
This document provides detailed application notes and protocols for the use of this compound peptides, with a focus on Athis compound-NH2, in PAR-4 activation studies.
Data Presentation
The following tables summarize the quantitative data for the activity of Athis compound-NH2 in various PAR-4 activation assays.
Table 1: In Vitro Activity of Athis compound-NH2
| Assay Type | Cell/System Type | Parameter | Value | Reference |
| Platelet Aggregation | Human Platelets | EC50 | 15 µM | [4] |
| Platelet Aggregation | Washed Mouse Platelets | EC50 | ~50-100 µM | [5] |
| Calcium Mobilization | KOLF-PAR4 Cells | EC50 | ~25 µM | [2] |
| Phosphoinositide Hydrolysis | KOLF-PAR4 Cells | EC50 | 20 µM | [2] |
Table 2: Comparison of PAR-4 Agonist Peptides
| Peptide | Potency Rank (Platelet Aggregation) | Notes | Reference |
| Athis compound-NH2 | 1 (Most Potent) | A full agonist for PAR-4 activation.[2] | [2] |
| Sthis compound-NH2 | 2 | A full agonist for PAR-4 activation.[2] | [2] |
| Gthis compound-NH2 | 3 | A partial agonist for PAR-4-triggered phosphoinositide hydrolysis.[2] | [2] |
Signaling Pathways
Activation of PAR-4 by this compound peptides initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 proteins.[3][6][7]
PAR-4 Signaling Pathway
Experimental Protocols
Platelet Aggregation Assay
This protocol is designed to measure the ability of this compound peptides to induce platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Platelet Aggregation Workflow
Materials:
-
This compound peptide (e.g., Athis compound-NH2) stock solution
-
Control peptide (e.g., reverse sequence FKGPYA-NH2)
-
Human whole blood
-
3.2% Sodium citrate anticoagulant
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes and tips
Procedure:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to separate the PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Pipette PRP into aggregometer cuvettes with a small stir bar and allow them to warm to 37°C for at least 5 minutes.
-
Baseline Establishment: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
-
Agonist Addition: Add the this compound peptide at various concentrations to the PRP-containing cuvettes to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximal aggregation percentage for each concentration and calculate the EC50 value.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound peptide stimulation in PAR-4 expressing cells using a fluorescent calcium indicator.
Calcium Mobilization Workflow
Materials:
-
PAR-4 expressing cells (e.g., KOLF-PAR4 cell line, washed platelets)
-
This compound peptide (e.g., Athis compound-NH2) stock solution
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture and harvest PAR-4 expressing cells.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.[8]
-
Washing: Wash the cells to remove extracellular dye.
-
Assay Setup: Resuspend the dye-loaded cells in a calcium-containing buffer and place them in the fluorometer.
-
Baseline Measurement: Record a stable baseline fluorescence reading.
-
Agonist Addition: Add the this compound peptide at various concentrations.
-
Data Recording: Continuously record the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence signal and determine the EC50 value from the dose-response curve.[2]
Conclusion
The this compound family of peptides, particularly Athis compound-NH2, are specific and potent tools for the investigation of PAR-4 function. The detailed protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these peptides in studying the intricate roles of PAR-4 in health and disease, thereby facilitating the development of novel therapeutic strategies targeting this receptor.
References
- 1. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tcY-NH2: A Selective PAR4 Antagonist Peptide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory synthesis of tcY-NH2, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). tcY-NH2 is a modified pentapeptide with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2. Its synthesis is achieved through a systematic approach involving Fmoc-based solid-phase peptide synthesis (SPPS) for the core peptide chain, followed by N-terminal modification with a trans-cinnamoyl group and subsequent cleavage from the solid support with concomitant side-chain deprotection and C-terminal amidation. This protocol offers a comprehensive guide for researchers aiming to produce tcY-NH2 for in-vitro and in-vivo studies related to thrombosis, inflammation, and other PAR4-mediated physiological and pathological processes.
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis, particularly in platelet activation initiated by thrombin.[1][2][3] Antagonism of PAR4 is a promising therapeutic strategy for the development of anti-platelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies. tcY-NH2, with its sequence (trans-Cinnamoyl)-YPGKF-NH2, has been identified as a selective PAR4 antagonist.[1][2] It effectively blocks thrombin-induced platelet aggregation and signaling pathways mediated by PAR4 activation.[1]
The synthesis of this modified peptide requires a multi-step approach, which is detailed in this protocol. The core peptide backbone (YPGKF) is assembled on a solid support using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis is followed by the crucial N-terminal capping with trans-cinnamic acid and finally, the peptide is cleaved from the resin to yield the desired C-terminally amidated product.
Data Presentation
The synthesis of tcY-NH2 involves several steps, each contributing to the overall yield and purity of the final product. While specific yields for tcY-NH2 are not widely published, the following table provides expected ranges for each stage of the synthesis based on typical Fmoc-SPPS and subsequent modification reactions. Actual yields may vary depending on the scale of the synthesis, the efficiency of each coupling and deprotection step, and the purification method.
| Synthesis Stage | Parameter | Expected Range | Notes |
| Solid-Phase Peptide Synthesis (this compound-NH2) | Crude Peptide Yield | 60-85% | Based on the initial resin loading. |
| Purity of Crude Peptide | 50-70% | Determined by RP-HPLC. | |
| N-terminal Cinnamoylation | Reaction Efficiency | >95% | Monitored by Kaiser test or other qualitative tests. |
| Cleavage and Deprotection | Yield of Crude tcY-NH2 | 70-90% | Relative to the theoretical peptide loading on the resin. |
| Purification | Final Yield of Pure tcY-NH2 | 15-30% | Overall yield after RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and mass spectrometry. |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of tcY-NH2 using manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
trans-Cinnamic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Solid-Phase Synthesis of H-Tyr(tBu)-Pro-Gly-Lys(Boc)-Phe-Rink Amide Resin
This protocol describes the assembly of the peptide backbone on a Rink Amide resin to generate a C-terminally amidated peptide upon cleavage.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid): If the resin is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Iterative Deprotection and Coupling): Repeat the following steps for each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF and couple to the resin for 2-4 hours. Monitor the reaction and wash as described above.
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin extensively with DMF and DCM and dry under vacuum.
Protocol 2: N-terminal Cinnamoylation
-
Activation of trans-Cinnamic Acid: In a separate flask, dissolve trans-cinnamic acid (5 eq.) and HBTU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling to the Peptide-Resin: Add the activated trans-cinnamic acid solution to the dried peptide-resin from Protocol 1. Agitate the mixture for 4-6 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test (should be negative). Once the reaction is complete, wash the resin thoroughly with DMF and DCM. Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc and tBu).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final tcY-NH2 peptide as a white powder. Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for tcY-NH2 as a PAR-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR-4), a G-protein coupled receptor, plays a critical role in thrombin-mediated platelet activation and is implicated in thrombosis and inflammatory processes. Its unique signaling properties make it an attractive target for novel antiplatelet therapies. tcY-NH2 ((trans-Cinnamoyl)-YPGKF-NH2) is a peptidomimetic antagonist of PAR-4. It has been demonstrated to inhibit platelet aggregation induced by PAR-4 activating peptides and thrombin, making it a valuable tool for studying PAR-4 signaling and for the development of new antithrombotic agents.[1]
These application notes provide a comprehensive overview of the use of tcY-NH2 as a PAR-4 antagonist in experimental settings, including its mechanism of action, quantitative data for its activity, and detailed protocols for its application in platelet aggregation assays.
PAR-4 Signaling Pathway
PAR-4 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. PAR-4 primarily couples to Gq and G12/13 G-proteins.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA. Activated RhoA promotes the activity of Rho-kinase (ROCK), which is involved in platelet shape change and aggregation.
Quantitative Data
| Compound | Target | Assay System | Activity | Reference |
| tcY-NH2 | PAR-4 | Rat Platelet Aggregation | Blocks aggregation by GY-NH2, AY-NH2, and thrombin | [1] |
| tcY-NH2 | PAR-4 | Thrombin-induced Platelet Aggregation | Significantly reduces aggregation at 400 μM | |
| ML354 | PAR-4 | Not Specified | IC50: 140 nM | |
| BMS-986120 | PAR-4 | Human Platelet Activation | IC50: <10 nM | |
| YD-3 | PAR-4 | Washed Human Platelets | IC50: 130 nM |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the preparation of washed human platelets, which are essential for in vitro platelet aggregation assays to eliminate interference from plasma components.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes
-
Prostacyclin (PGI2)
-
Tyrode's buffer (pH 7.4)
-
Centrifuge
Procedure:
-
Collect human whole blood into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2.
-
Repeat the centrifugation and resuspension steps twice to wash the platelets.
-
After the final wash, resuspend the platelets in Tyrode's buffer without PGI2 and adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of tcY-NH2 on PAR-4 mediated platelet aggregation using an LTA system.
Materials:
-
Washed human platelets (from Protocol 1)
-
tcY-NH2 (dissolved in an appropriate solvent, e.g., DMSO or saline)
-
PAR-4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2
-
Thrombin
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Pre-warm the washed platelet suspension and all reagents to 37°C.
-
Pipette the washed platelet suspension into the aggregometer cuvettes.
-
Place the cuvettes in the heating block of the aggregometer and add a stir bar.
-
To the test cuvettes, add varying concentrations of tcY-NH2. For the control cuvette, add the vehicle used to dissolve tcY-NH2.
-
Incubate the platelets with tcY-NH2 or vehicle for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a PAR-4 agonist (e.g., Athis compound-NH2 or thrombin) to the cuvettes.
-
Record the change in light transmission for at least 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
Analyze the data to determine the dose-dependent inhibitory effect of tcY-NH2 on platelet aggregation.
Troubleshooting and Considerations
-
Solubility of tcY-NH2: Ensure tcY-NH2 is fully dissolved in a compatible solvent at the desired concentration. Perform a vehicle control to account for any effects of the solvent.
-
Platelet Viability: Proper handling of platelets is crucial to maintain their viability and responsiveness. Avoid vigorous vortexing and maintain the temperature at 37°C.
-
Agonist Concentration: The concentration of the PAR-4 agonist should be optimized to induce a submaximal aggregation response to allow for the detection of inhibitory effects.
-
Specificity: To confirm the specificity of tcY-NH2 for PAR-4, its effect on platelet aggregation induced by agonists for other receptors (e.g., ADP, collagen) can be tested. tcY-NH2 should not inhibit aggregation mediated by other pathways.[1]
Conclusion
tcY-NH2 serves as a valuable research tool for investigating the role of PAR-4 in platelet physiology and pathophysiology. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding PAR-4 signaling and evaluating the potential of PAR-4 antagonists as therapeutic agents.
References
Application Notes and Protocols for YPGKF in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the peptide YPGKF and its more potent analog, Athis compound, in the study of thrombosis. This compound and its related peptides are synthetic agonists of Protease-Activated Receptor 4 (PAR4), a key receptor in thrombin-induced platelet activation. Understanding the role and application of these peptides is crucial for research into novel anti-thrombotic therapies targeting the PAR4 signaling pathway. While this compound is a known PAR4 agonist, the analog Athis compound is more potent and widely referenced in research literature for inducing platelet aggregation and studying PAR4 function.
Data Presentation
The following tables summarize the quantitative data for Athis compound-induced platelet responses.
Table 1: Potency of PAR4 Agonists in Human Platelet Aggregation
| Agonist | EC50 (µM) | Minimum Concentration for Maximum Aggregation (µM) | Reference |
| Athis compound | 56 | 100 | [1] |
| A-Phe(4-F)-PGWLVKNG | 3.4 | 6.25 | [1][2] |
Note: A-Phe(4-F)-PGWLVKNG is a more recent, optimized PAR4 agonist provided for potency comparison.
Table 2: Athis compound Concentration for Maximal Platelet Responses
| Platelet Response | Concentration of Athis compound | Reference |
| Maximal Platelet Aggregation | 45 µM | [3] |
| Maximal Thromboxane Production | ~1.0 mM | [3] |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway
Activation of PAR4 by agonists such as this compound or Athis compound initiates a signaling cascade crucial for platelet activation. This process involves the coupling of G-proteins Gαq and Gα12/13, leading to downstream events that culminate in platelet shape change, granule secretion, and aggregation.
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow: In Vitro Platelet Aggregation
This workflow outlines the key steps for assessing platelet aggregation in response to this compound/Athis compound using Light Transmission Aggregometry (LTA).
Caption: In vitro platelet aggregation workflow.
Experimental Workflow: In Vivo Ferric Chloride-Induced Thrombosis Model
This workflow describes a common in vivo model to study thrombosis and the potential to assess the effects of PAR4 agonists.
Caption: Ferric chloride-induced thrombosis model workflow.
Experimental Protocols
Protocol 1: In Vitro Human Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for measuring this compound/Athis compound-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound or Athis compound peptide stock solution (e.g., 10 mM in sterile water or saline)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes. The supernatant is the PPP.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Count the platelets in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Place a cuvette containing PPP into the appropriate channel to set the 100% aggregation baseline.
-
Place a cuvette containing PRP into a channel to set the 0% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette containing a stir bar.
-
Place the cuvette in the incubation well of the aggregometer at 37°C for at least 2 minutes to equilibrate.
-
Move the cuvette to the recording well and start recording the baseline for 1-2 minutes.
-
Add 50 µL of the this compound/Athis compound working solution to achieve the desired final concentration (e.g., for a final concentration of 100 µM Athis compound, add 50 µL of a 1 mM working solution).
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The aggregometer software will generate a curve of % aggregation versus time.
-
To determine the EC50, perform a dose-response curve with varying concentrations of the PAR4 agonist.
-
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a widely used model to induce arterial thrombosis and can be adapted to study the effects of PAR4 agonists.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Small filter paper discs (e.g., 1 mm diameter)
-
Doppler flow probe
-
Surgical microscope or magnifying lens
-
Surgical instruments (forceps, scissors)
-
This compound/Athis compound solution for injection (if applicable)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
-
Flow Probe Placement:
-
Gently place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Record the baseline blood flow for several minutes to ensure a stable signal.
-
-
Optional: Administration of this compound/Athis compound:
-
If investigating the direct pro-thrombotic effect of the PAR4 agonist, administer this compound/Athis compound via intravenous (e.g., tail vein) or intraperitoneal injection at this stage.
-
-
Thrombus Induction:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with saline.
-
-
Blood Flow Monitoring and Endpoint:
-
Continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to stable occlusion, defined as the time from the application of FeCl₃ until blood flow ceases (reaches zero) for a defined period (e.g., 10 minutes).
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the mouse according to approved institutional guidelines.
-
Optionally, the thrombosed artery segment can be excised, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining) to visualize the thrombus.
-
Disclaimer: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines. The concentrations of agonists and the specifics of the thrombosis model may need to be optimized for different experimental setups and research questions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving and Storing trans-cinnamoyl-YPGKF-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction: trans-cinnamoyl-YPGKF-NH2 is a potent and selective peptide antagonist of the Protease-Activated Receptor 4 (PAR4), playing a crucial role in studies related to thrombosis, inflammation, and immunology.[1] Due to its hydrophobic nature, conferred by the trans-cinnamoyl group and its amino acid sequence, proper dissolution and storage are critical for maintaining its stability and ensuring experimental reproducibility. Improper handling can lead to peptide aggregation, degradation, or inaccurate concentration, significantly affecting experimental outcomes.[2]
This document provides a detailed protocol for the effective dissolution and storage of lyophilized trans-cinnamoyl-YPGKF-NH2.
Peptide Characteristics and Storage Summary
The following table summarizes the key characteristics of trans-cinnamoyl-YPGKF-NH2 and the recommended storage conditions.
| Parameter | Description | Reference |
| Sequence | Tyr-Pro-Gly-Lys-Phe | N/A |
| Modifications | N-terminal: trans-cinnamoyl; C-terminal: Amide | N/A |
| Overall Charge | +1 (Basic Peptide) | [3] |
| Solubility Profile | Hydrophobic | [2][4] |
| Storage (Lyophilized) | Long-term: -20°C or -80°C in a desiccator. | [5][6][7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Experimental Protocols
Required Materials
-
Lyophilized trans-cinnamoyl-YPGKF-NH2 peptide
-
High-purity Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
Protocol for Peptide Dissolution
It is highly recommended to first test the solubility of the peptide on a small scale before dissolving the entire sample.[4][5]
Step 1: Initial Handling of Lyophilized Peptide
-
Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes.[6][8] This prevents moisture condensation, which can reduce peptide stability.[8]
-
Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to collect all the lyophilized powder at the bottom of the vial.[4]
Step 2: Dissolution Method Selection The peptide is both hydrophobic and basic. Therefore, two primary methods can be employed.
Method A: Using an Organic Solvent (Recommended for Hydrophobic Peptides)
This method is ideal when the final application can tolerate a small amount of organic solvent.
-
Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the vial thoroughly. If full dissolution is not achieved, sonicate the mixture in a water bath for 3-5 minutes (e.g., 3 cycles of 10 seconds with cooling on ice in between).[4][9]
-
For use in aqueous experimental systems, slowly add the DMSO stock solution dropwise into your stirred aqueous buffer to the desired final concentration.[9]
-
Note: If the solution becomes turbid, the peptide's solubility limit in that buffer has been exceeded.[10] For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[9]
Method B: Using an Acidic Solution (Recommended for Basic Peptides)
This method is suitable when organic solvents must be avoided.
-
Attempt to dissolve the peptide in sterile, distilled water first.[3]
-
If it does not dissolve, add a small amount of a dilute acidic solution. One suggestion for this specific peptide is to use water and add a small amount of TFA dropwise until the peptide dissolves.[11] Alternatively, 10% acetic acid can be used.[3][9]
-
Vortex and sonicate as needed to aid dissolution.[4]
-
Once dissolved, the stock solution can be further diluted with the appropriate experimental buffer. Ensure the final pH of the working solution is compatible with your assay.
Protocol for Storage of Peptide Solutions
Step 1: Aliquoting
-
Once the peptide is fully dissolved into a stock solution, it is critical to divide it into smaller, single-use aliquots.[5][6]
-
Aliquoting minimizes waste and prevents degradation from repeated freeze-thaw cycles.[6][7]
Step 2: Storage Conditions
-
Short-Term Storage: Store aliquots of the stock solution at -20°C for up to one month.[1]
-
Long-Term Storage: For storage longer than one month, store the aliquots at -80°C for up to six months.[1]
-
Store solutions in a dark environment and ensure vials are tightly sealed.[8]
-
Important: Avoid using frost-free freezers, as their temperature cycles can degrade the peptide.[7]
Step 3: Thawing and Use
-
When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature.
-
Before use, vortex the solution gently to ensure homogeneity.
-
Do not refreeze any unused portion of a thawed aliquot.[7]
Visualized Workflows
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for handling trans-cinnamoyl-YPGKF-NH2.
Caption: Logic diagram for selecting the appropriate dissolution solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Recommendations for the storage and dissolution of peptides [gtpeptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. peptide.com [peptide.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PAR4 Inhibition with tcY-NH2 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for utilizing the selective PAR4 antagonist, tcY-NH2, in conjunction with flow cytometry to study Protease-Activated Receptor 4 (PAR4) signaling. tcY-NH2 is a peptide antagonist that can be used to investigate the role of PAR4 in various cellular processes, particularly in platelet activation and intracellular signaling.[1][2] Flow cytometry serves as a powerful analytical tool to quantify the cellular responses to PAR4 activation and its inhibition by tcY-NH2. The protocols outlined below focus on two key downstream measures of PAR4 activation: platelet surface marker expression and intracellular calcium mobilization.
Note: tcY-NH2 is a PAR4 antagonist and not a fluorescent dye. The following protocols use fluorescently labeled antibodies and calcium indicator dyes to measure the effects of tcY-NH2 on cellular function.
PAR4 Signaling Pathway
Protease-Activated Receptors (PARs) are a family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. PAR4 is notably activated by thrombin and plays a significant role in platelet activation.[3] Upon activation, PAR4 couples to Gq and G12/13 proteins, initiating downstream signaling cascades that lead to platelet aggregation, granule release, and thrombus formation.[3] A key event in this cascade is the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical signal for platelet activation.
Caption: PAR4 signaling pathway and the inhibitory action of tcY-NH2.
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Platelet Activation
This protocol details the use of flow cytometry to measure the expression of platelet activation markers, P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), following PAR4 stimulation and its inhibition by tcY-NH2.
Experimental Workflow
Caption: Workflow for platelet activation analysis using flow cytometry.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| tcY-NH2 | R&D Systems | (Product discontinued) |
| PAR4 Agonist Peptide (Athis compound-NH2) | Tocris Bioscience | 1547 |
| Thrombin | Sigma-Aldrich | T4648 |
| FITC-conjugated PAC-1 Antibody | BD Biosciences | 340507 |
| PE-conjugated anti-human CD62P Antibody | BioLegend | 304906 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Formaldehyde | Thermo Fisher | 28906 |
| Platelet-Rich Plasma (PRP) or Whole Blood | - | - |
Procedure
-
Platelet Preparation:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation at 200 x g for 15 minutes.
-
Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
-
Pre-incubation with tcY-NH2:
-
Aliquot 100 µL of PRP or washed platelets (adjusted to 2-5 x 10^8 platelets/mL) into flow cytometry tubes.
-
Add tcY-NH2 to the desired final concentration (e.g., 1-100 µM). A vehicle control (e.g., DMSO or PBS) should be run in parallel.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add the PAR4 agonist (e.g., Athis compound-NH2 at a final concentration of 100-500 µM or thrombin at a submaximal concentration that preferentially activates PAR4).
-
Incubate for 10-15 minutes at 37°C.
-
-
Staining:
-
Add the fluorescently labeled antibodies (e.g., FITC-PAC-1 and PE-anti-CD62P) at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add 200 µL of 1% formaldehyde in PBS to each tube.
-
Incubate for 30 minutes at 4°C.
-
-
Data Acquisition:
-
Add 500 µL of PBS to each tube.
-
Acquire events on a flow cytometer. Identify the platelet population based on forward and side scatter characteristics.
-
-
Data Analysis:
-
Gate on the platelet population.
-
Quantify the percentage of cells positive for PAC-1 and CD62P and the mean fluorescence intensity (MFI) for each marker.
-
Expected Results
| Treatment | % PAC-1 Positive | MFI of PAC-1 | % CD62P Positive | MFI of CD62P |
| Unstimulated | Low | Low | Low | Low |
| PAR4 Agonist | High | High | High | High |
| PAR4 Agonist + tcY-NH2 (effective dose) | Low | Low | Low | Low |
Protocol 2: Intracellular Calcium Flux Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to PAR4 activation and its inhibition by tcY-NH2 using a calcium-sensitive dye like Indo-1.[2][4][5]
Experimental Workflow
Caption: Workflow for intracellular calcium flux analysis.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| tcY-NH2 | R&D Systems | (Product discontinued) |
| PAR4 Agonist Peptide (Athis compound-NH2) | Tocris Bioscience | 1547 |
| Indo-1 AM | Thermo Fisher | I1223 |
| Pluronic F-127 | Thermo Fisher | P3000MP |
| Ionomycin | Sigma-Aldrich | I9657 |
| EGTA | Sigma-Aldrich | E3889 |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Thermo Fisher | 14025092 |
Procedure
-
Cell Preparation and Dye Loading:
-
Resuspend cells (e.g., washed platelets or a cell line expressing PAR4) at 1 x 10^6 cells/mL in HBSS.
-
Load cells with Indo-1 AM (final concentration 1-5 µM) in the presence of Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at 1 x 10^6 cells/mL.
-
-
Data Acquisition:
-
Equilibrate the cell suspension at 37°C for at least 10 minutes before analysis.
-
Establish a stable baseline of fluorescence for 30-60 seconds on a flow cytometer capable of kinetic measurements.
-
Add tcY-NH2 (or vehicle) and continue to acquire data for a short period to ensure no baseline change.
-
Add the PAR4 agonist and immediately continue recording the fluorescence signal for 3-5 minutes.
-
As a positive control, add a calcium ionophore like ionomycin to a separate aliquot of cells to determine the maximal calcium influx.
-
As a negative control, chelate extracellular calcium with EGTA before adding the agonist.
-
-
Data Analysis:
-
For Indo-1, calculate the ratio of the fluorescence emission at ~405 nm (calcium-bound) to ~485 nm (calcium-free).
-
Plot the fluorescence ratio versus time to visualize the calcium flux.
-
Quantify parameters such as the peak fluorescence ratio and the area under the curve.
-
Expected Results
| Treatment | Peak Fluorescence Ratio | Area Under the Curve |
| Unstimulated | Baseline | Minimal |
| PAR4 Agonist | High | Large |
| PAR4 Agonist + tcY-NH2 (effective dose) | Near Baseline | Minimal |
| Ionomycin (Positive Control) | Maximal | Maximal |
Conclusion
The protocols described provide a framework for using tcY-NH2 as a tool to investigate PAR4-mediated cellular responses with flow cytometry. These methods are valuable for basic research into PAR4 signaling and for the preclinical evaluation of potential PAR4 antagonists in drug development. Proper controls and optimization of reagent concentrations are crucial for obtaining reliable and reproducible data.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-cinnamoyl-YPGKF-NH2 Concentration for Assays
Welcome to the technical support center for the use of trans-cinnamoyl-YPGKF-NH2 (tcY-NH2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing assay conditions and troubleshooting common issues encountered during experiments with this selective PAR4 antagonist peptide.
Frequently Asked Questions (FAQs)
Q1: What is trans-cinnamoyl-YPGKF-NH2 and what is its primary application?
A1: Trans-cinnamoyl-YPGKF-NH2 (tcY-NH2) is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Its primary application is in the research of inflammation, immunology, and thrombosis, particularly in studies involving the inhibition of platelet aggregation.
Q2: What is the mechanism of action of trans-cinnamoyl-YPGKF-NH2?
A2: tcY-NH2 functions by blocking the activation of PAR4 receptors on the surface of cells, such as platelets. PAR4 is a G-protein coupled receptor that is typically activated by proteases like thrombin. By antagonizing this receptor, tcY-NH2 prevents downstream signaling events that lead to cellular responses like platelet aggregation.
Q3: What is a suitable starting concentration range for trans-cinnamoyl-YPGKF-NH2 in a platelet aggregation assay?
A3: A suitable starting concentration range for tcY-NH2 in a platelet aggregation assay would be between 1 µM and 100 µM. The optimal concentration will depend on the specific experimental conditions, including the concentration of the PAR4 agonist used to induce aggregation.
Q4: How should I dissolve and store trans-cinnamoyl-YPGKF-NH2?
A4: Due to the hydrophobic nature of the trans-cinnamoyl group, tcY-NH2 may have limited solubility in aqueous buffers. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF.[1][2][3][4] The resulting stock solution can then be diluted to the final working concentration with the assay buffer. For storage, it is best to aliquot the stock solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles.
Q5: What type of assay is most suitable for studying the activity of trans-cinnamoyl-YPGKF-NH2?
A5: A platelet aggregation assay is the most common and suitable method for evaluating the inhibitory activity of tcY-NH2. This can be performed using techniques like light transmission aggregometry (LTA) or whole blood aggregometry.
Troubleshooting Guides
Issue 1: Poor Solubility of trans-cinnamoyl-YPGKF-NH2
| Symptom | Possible Cause | Suggested Solution |
| Peptide does not fully dissolve in aqueous buffer. | The trans-cinnamoyl group increases the hydrophobicity of the peptide. | 1. Dissolve the peptide in a minimal amount of 100% DMSO or DMF before diluting with your aqueous buffer.[1][2][3][4] 2. Use sonication to aid dissolution.[1][2] 3. For the final working solution, ensure the organic solvent concentration is compatible with your assay (typically ≤1% DMSO).[5] |
| Precipitate forms after dilution in aqueous buffer. | The peptide is crashing out of solution at the final concentration. | 1. Increase the final concentration of the organic co-solvent if your assay allows. 2. Prepare a fresh, more dilute stock solution in the organic solvent before further dilution in the aqueous buffer. |
Issue 2: Inconsistent or No Inhibition of Platelet Aggregation
| Symptom | Possible Cause | Suggested Solution |
| No inhibition observed at expected concentrations. | 1. Degradation of the peptide. 2. Suboptimal assay conditions. 3. Incorrect concentration of PAR4 agonist. | 1. Ensure proper storage of the peptide stock solution (-20°C or colder). Prepare fresh dilutions for each experiment. 2. Verify the pH and temperature of your assay buffer are within the optimal range for platelet function (pH 7.4, 37°C).[6] 3. Optimize the concentration of the PAR4 agonist (e.g., AYPGKF-NH2) to achieve a submaximal aggregation response, which will make it easier to observe inhibition. |
| High variability between replicate wells. | 1. Improper mixing. 2. Pre-analytical variables affecting platelet function. | 1. Ensure thorough but gentle mixing of all reagents. 2. Standardize blood collection procedures, use appropriate anticoagulants (e.g., citrate), and process samples promptly at room temperature.[7][8][9] |
Experimental Protocols
Protocol 1: Preparation of trans-cinnamoyl-YPGKF-NH2 Stock Solution
-
Weighing: Carefully weigh out the desired amount of lyophilized tcY-NH2 peptide in a microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO to the peptide to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the tube gently for 1-2 minutes to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of tcY-NH2 (or vehicle control, e.g., DMSO) to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a PAR4 agonist peptide (e.g., Athis compound-NH2) at a pre-determined optimal concentration.
-
Record the change in light transmission for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
Plot the percentage of inhibition of aggregation against the concentration of tcY-NH2 to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| tcY-NH2 Concentration Range | 1 µM - 100 µM | Optimal concentration is dependent on the PAR4 agonist concentration. |
| PAR4 Agonist (Athis compound-NH2) Concentration | 10 µM - 200 µM | Use a concentration that induces a submaximal aggregation response. |
| Incubation Time with tcY-NH2 | 2 - 10 minutes | Pre-incubation is necessary for the antagonist to bind to the receptor. |
| Assay Temperature | 37°C | Critical for optimal platelet function.[6] |
| Assay Buffer pH | 7.4 | Maintain physiological pH for platelet viability.[6] |
| Anticoagulant | 3.2% Sodium Citrate | Standard anticoagulant for platelet function tests.[6] |
Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of trans-cinnamoyl-YPGKF-NH2.
Caption: Workflow for a platelet aggregation assay using light transmission aggregometry.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
how to prevent degradation of YPGKF peptide solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of YPGKF peptide solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. For short-term storage (a few weeks), 4°C is acceptable.
Q2: How should I store this compound peptide solutions?
This compound peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6). It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.
Q3: What are the main causes of this compound peptide degradation in solution?
The primary degradation pathways for the this compound peptide in solution are:
-
Oxidation: The Tyrosine (Y) residue is susceptible to oxidation.
-
Hydrolysis: The peptide bonds, particularly the one between Glycine (G) and Phenylalanine (F), can be cleaved through hydrolysis.
-
Modification of Lysine (K): The epsilon-amino group of lysine is susceptible to various modifications.
Q4: Can I store this compound peptide solutions at room temperature?
It is not recommended to store this compound peptide solutions at room temperature for extended periods, as this will accelerate degradation. If necessary for experimental procedures, minimize the time the solution spends at room temperature.
Q5: Which solvents should I use to dissolve this compound peptide?
The choice of solvent depends on the peptide's net charge. This compound has a net positive charge due to the Lysine residue. Therefore, it should be dissolved in a slightly acidic, sterile buffer (e.g., citrate or acetate buffer at pH 5-6). For hydrophobic peptides, a small amount of an organic solvent like acetonitrile or DMSO can be used to aid dissolution before diluting with the aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (oxidation, hydrolysis). | Store peptide as lyophilized powder at -20°C or -80°C. Prepare fresh solutions and use immediately. Aliquot solutions to avoid freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6). |
| Precipitation or aggregation of the peptide solution | Improper pH, high concentration, or multiple freeze-thaw cycles. | Ensure the pH of the buffer is appropriate for the peptide's isoelectric point. The net charge of this compound is positive, so a pH below its pI will aid solubility. Avoid high concentrations and repeated freeze-thaw cycles. |
| Unexpected peaks in HPLC analysis | Degradation products (e.g., oxidized Tyrosine, hydrolyzed fragments). | Refer to the Experimental Protocols section for HPLC-MS analysis to identify degradation products. Optimize storage and handling conditions to minimize their formation. |
| Variability between experiments | Inconsistent sample handling, peptide degradation. | Standardize your protocol for peptide solution preparation, storage, and handling. Always use fresh aliquots for each experiment. |
Potential Degradation Pathways of this compound Peptide
The this compound peptide sequence contains specific amino acids that are prone to degradation. Understanding these pathways is crucial for preventing instability.
Caption: Potential degradation pathways for the this compound peptide.
Data Presentation
The following table provides illustrative data on the stability of a generic tyrosine-containing pentapeptide in solution under different storage conditions. This data is intended to demonstrate the expected trends in degradation and highlight the importance of proper storage. Note: This is not experimental data for the this compound peptide but is based on the known stability of similar peptides.
| Storage Condition | pH | Time (Days) | % Intact Peptide (Illustrative) |
| 4°C | 5.0 | 7 | 98% |
| 4°C | 7.0 | 7 | 92% |
| 4°C | 8.0 | 7 | 85% |
| 25°C (Room Temp) | 5.0 | 7 | 90% |
| 25°C (Room Temp) | 7.0 | 7 | 75% |
| 25°C (Room Temp) | 8.0 | 7 | 60% |
| -20°C (aliquoted) | 5.0 | 30 | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Peptide Stock Solution
This protocol describes the steps for preparing a stable stock solution of the this compound peptide.
YPGKF Peptide Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of the YPGKF peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the solid-phase peptide synthesis (SPPS) of this specific sequence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Coupling Issues
Q1: I am observing a low coupling efficiency for the Glycine residue immediately following Proline. What could be the cause and how can I resolve it?
A: This is a common issue when coupling an amino acid to a Proline residue. The secondary amine of Proline is sterically hindered and less nucleophilic compared to the primary amines of other amino acids, which can lead to incomplete coupling.[1]
Troubleshooting Steps:
-
Double Coupling: The most straightforward approach is to perform a second coupling of the Fmoc-Gly-OH to the resin-bound YP- fragment. This ensures that all available amino groups on the Proline residue have reacted.
-
Extended Coupling Time: Increasing the reaction time for the Glycine coupling from the standard duration to 2-4 hours can also improve efficiency.
-
Use of a More Potent Coupling Reagent: If standard coupling reagents like HBTU/HOBt are proving insufficient, switching to a more potent activator such as HATU or PyBOP can enhance the reaction rate.
-
Monitoring the Coupling Reaction: Utilize a qualitative test, such as the ninhydrin (Kaiser) test, to confirm the completion of the coupling. A positive test (blue beads) indicates free amines and the need for a second coupling.
Q2: My peptide synthesis is failing, and I suspect aggregation on the resin. What aspects of the this compound sequence might be causing this and what are the solutions?
A: The this compound sequence contains Phenylalanine (F), a hydrophobic amino acid, and Glycine (G), which can contribute to β-sheet formation and subsequent aggregation.[2] On-resin aggregation can physically block reactive sites, leading to truncated or deletion sequences.[3]
Troubleshooting Steps:
-
Solvent Choice: While DMF is a standard solvent for SPPS, switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can improve the solvation of the growing peptide chain and disrupt secondary structures.
-
"Difficult Sequence" Protocols: Employing specialized protocols for challenging sequences can be beneficial. This may include using elevated temperatures (e.g., 50-75°C) during coupling and deprotection steps to minimize aggregation.
-
Resin Selection: Using a low-loading resin or a PEG-based resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
| Resin Type | Loading Capacity (mmol/g) | Recommended Use for this compound Synthesis |
| Standard Polystyrene | 0.5 - 1.0 | Prone to aggregation with hydrophobic sequences. |
| Low-Loading Polystyrene | 0.1 - 0.4 | Recommended to reduce peptide chain interactions. |
| PEG-based Resins | 0.15 - 0.3 | Excellent swelling properties, ideal for preventing aggregation. |
Q3: What are the potential side reactions associated with the Lysine (K) residue in the this compound sequence?
A: The primary concern with Lysine is the protection of its side-chain ε-amino group.[4][5]
Potential Issues & Solutions:
-
Incomplete Deprotection: If the side-chain protecting group (e.g., Boc) is not completely removed during the final cleavage step, the final product will be a mixture of the desired peptide and a protected version.
-
Solution: Ensure a sufficient cleavage cocktail volume and reaction time. For the Boc group, a standard TFA-based cocktail for 2-3 hours is typically effective.
-
-
Premature Deprotection: If a protecting group that is not fully orthogonal to the Fmoc chemistry is chosen, it may be partially removed during the repeated Fmoc-deprotection steps, leading to branched peptide formation.
Cleavage and Purification
Q4: I am seeing multiple peaks during HPLC purification of the crude this compound peptide. What are the likely impurities?
A: The impurities are likely a result of issues during the synthesis.
Common Impurities:
-
Deletion Sequences: Peptides missing one or more amino acids (e.g., YPKF, YGF) due to incomplete coupling or aggregation.
-
Truncated Sequences: Shorter peptides resulting from incomplete synthesis.
-
Incompletely Deprotected Peptide: YPGK(Boc)F, if the Lysine side-chain protection was not fully removed.
-
Products of Side Reactions: Such as the formation of diketopiperazines, although less likely with Proline at the second position.[7]
Troubleshooting Purification:
-
Optimize HPLC Gradient: A shallow gradient during HPLC purification can help to resolve closely eluting peaks.
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the mass of the major peaks and correlate them with expected byproducts. This will help diagnose the primary issue in the synthesis.
| Expected Mass (Da) | Peptide Sequence | Potential Cause of Impurity |
| 638.7 | This compound | Desired Product |
| 738.8 | YPGK(Boc)F | Incomplete Lysine deprotection |
| 581.7 | YPKF | Glycine deletion |
| 475.6 | YGF | Proline and Lysine deletion |
Q5: The yield of my purified this compound peptide is very low. What are the most likely reasons?
A: Low yield is a common problem in peptide synthesis and can stem from several factors throughout the process.[8]
Potential Causes and Solutions:
-
Aggregation: As discussed in Q2, this is a primary cause of low yield as it leads to incomplete reactions.[3] Re-synthesize using the recommended troubleshooting steps.
-
Poor Cleavage Efficiency: Ensure the resin is not overly dry and that the cleavage cocktail has good access to the peptide. Agitate the resin during cleavage.
-
Loss During Purification: Hydrophobic peptides can sometimes be challenging to purify by reverse-phase HPLC.[9][10] Ensure the peptide is fully dissolved in the loading solvent and consider optimizing the mobile phase.
-
Inaccurate Quantification: Ensure you are using an appropriate method for peptide quantification after purification, as different methods can give varied results.
Experimental Protocols
Protocol 1: Double Coupling Protocol for Glycine after Proline
-
Following the standard deprotection of Fmoc-Pro-resin, wash the resin thoroughly with DMF.
-
Perform the first coupling of Fmoc-Gly-OH using your standard coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF) for 1-2 hours.
-
Wash the resin with DMF (3x).
-
Take a small sample of resin beads for a ninhydrin test.
-
If the ninhydrin test is positive (blue beads), repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-Gly-OH.
-
Wash the resin with DMF (3x) and proceed with the synthesis.
Protocol 2: Standard Cleavage and Deprotection of this compound from Resin
This protocol assumes a standard Rink Amide resin and Boc protection for the Lysine side chain.
-
Wash the final peptide-resin with DCM (3x) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Handle TFA in a fume hood with appropriate personal protective equipment. [11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visual Guides
Caption: Standard workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for incomplete coupling after a Proline residue.
Caption: Strategies to mitigate on-resin aggregation during this compound synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Experimental Stability of trans-cinnamoyl-YPGKF-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the PAR4 antagonist peptide, trans-cinnamoyl-YPGKF-NH2, during in vitro experiments. By addressing common challenges and providing detailed protocols, this guide aims to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and use of trans-cinnamoyl-YPGKF-NH2.
Question 1: I am observing a rapid loss of peptide activity in my aqueous solution. What are the likely causes and how can I mitigate this?
Answer: Rapid loss of activity is often due to chemical instability of the peptide in aqueous solutions. The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation. For trans-cinnamoyl-YPGKF-NH2, the cinnamoyl group and the peptide backbone can be susceptible to these reactions.
Troubleshooting Steps:
-
pH Optimization: The stability of peptides is highly pH-dependent. It is crucial to determine the optimal pH for your stock solutions and experimental buffers. We recommend conducting a pH stability study (see Experimental Protocols section for a detailed method). Generally, a pH range of 5-6 can be a good starting point to minimize hydrolysis.
-
Buffer Selection: The choice of buffer can influence peptide stability. Phosphate buffers can sometimes catalyze hydrolysis. Consider using citrate or acetate buffers at your target pH.
-
Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. During experiments, keep the peptide on ice as much as possible.
-
Minimize Oxidation: The tyrosine (Y) and phenylalanine (F) residues can be susceptible to oxidation. To minimize this, consider de-gassing your buffers or adding antioxidants like N-acetylcysteine (NAC) or methionine at a low concentration (e.g., 0.1%), if compatible with your assay.
Question 2: My HPLC analysis shows multiple peaks over time, even when the sample is stored at 4°C. What could be happening?
Answer: The appearance of multiple peaks on an HPLC chromatogram is a clear indicator of peptide degradation. At 4°C, degradation can still occur, albeit at a slower rate than at room temperature.
Troubleshooting Steps:
-
Identify Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the masses of the new peaks. This can help pinpoint the type of degradation (e.g., hydrolysis will result in a mass increase corresponding to the addition of a water molecule).
-
Review Storage Conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or below for long-term storage. Once reconstituted, aliquot and freeze immediately. Avoid storing in solution at 4°C for extended periods.
-
Check for Enzymatic Degradation: If your experimental system contains cells or cellular lysates, proteases can rapidly degrade the peptide. The YPGKF sequence may be susceptible to cleavage by certain peptidases. Consider adding a broad-spectrum protease inhibitor cocktail to your samples, if your experimental design allows. The N-terminal trans-cinnamoyl group offers some protection against aminopeptidases.
Question 3: I am having trouble with the solubility of trans-cinnamoyl-YPGKF-NH2. What solvents are recommended?
Answer: The hydrophobicity of the trans-cinnamoyl group can sometimes lead to solubility challenges in purely aqueous solutions.
Troubleshooting Steps:
-
Initial Dissolution: For preparing stock solutions, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Aqueous Dilution: Once fully dissolved, the stock solution can then be diluted to the final working concentration with your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect cellular viability or enzyme activity (typically <0.5% v/v).
-
Vortexing and Sonication: Gentle vortexing and brief sonication in a water bath can aid in dissolving the peptide.
Question 4: Can the trans-cinnamoyl group isomerize to the cis form, and would this affect its activity?
Answer: Yes, the trans-cinnamoyl group can undergo photoisomerization to the cis form upon exposure to UV light. The cis isomer may have a different conformation and, consequently, altered biological activity as a PAR4 antagonist.
Troubleshooting Steps:
-
Protect from Light: Protect all solutions containing the peptide from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize UV Exposure: During analytical procedures like HPLC with UV detection, minimize the exposure time of the sample to the UV light source.
Data Presentation
While specific quantitative stability data for trans-cinnamoyl-YPGKF-NH2 is not extensively published, the following table provides a general framework and expected trends for peptide stability based on common degradation pathways. Researchers are encouraged to generate their own stability data using the provided protocols.
| Condition | Parameter | Expected Stability Trend for trans-cinnamoyl-YPGKF-NH2 | Rationale |
| pH | Half-life (t½) | Highest at pH 5-6 | Minimizes acid- and base-catalyzed hydrolysis of the peptide backbone and the cinnamoyl ester linkage (if applicable). |
| Lower at pH < 4 | Acid-catalyzed hydrolysis of peptide bonds, particularly at Asp and Asn residues (not present in this peptide, but a general concern). | ||
| Lower at pH > 8 | Base-catalyzed hydrolysis and potential for deamidation of the C-terminal amide. | ||
| Temperature | Degradation Rate | Increases with temperature | Chemical degradation reactions (hydrolysis, oxidation) are accelerated at higher temperatures. |
| Lowest at ≤ -20°C (frozen) | Significantly slows down molecular motion and chemical reactions. | ||
| Solvent | Stability | Higher in aprotic organic solvents (e.g., DMSO) | Lack of water prevents hydrolysis. |
| Lower in aqueous buffers | Water acts as a reactant in hydrolysis. | ||
| Enzymes | Degradation Rate | High in the presence of proteases (e.g., in serum or cell lysate) | The peptide sequence can be a substrate for various endo- and exopeptidases. |
| Low in protein-free buffers | Absence of enzymatic activity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for trans-cinnamoyl-YPGKF-NH2
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of trans-cinnamoyl-YPGKF-NH2.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (for the cinnamoyl group and tyrosine residue).
-
Injection Volume: 20 µL.
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in various buffers of different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Quench any potential enzymatic activity by adding an equal volume of 1% TFA in acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated by dividing the peak area of the main peptide peak by the total peak area of all peptide-related peaks (main peak + degradation product peaks) and multiplying by 100. The degradation kinetics can be determined by plotting the percentage of intact peptide versus time.
Mandatory Visualizations
Signaling Pathways
trans-cinnamoyl-YPGKF-NH2 is an antagonist of Protease-Activated Receptor 4 (PAR4). Its inhibitory action can modulate downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial in inflammation and cellular stress responses.
Technical Support Center: tcY-NH2 Experimental Interpretation
Welcome to the technical support center for tcY-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using the PAR4 antagonist, tcY-NH2.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with tcY-NH2.
Question 1: Why am I not seeing any inhibition of platelet aggregation with tcY-NH2?
Possible Causes and Solutions:
-
Incorrect Reagent Preparation: Ensure that tcY-NH2 is properly dissolved. It is soluble in water up to 1 mg/ml.[1] Prepare fresh solutions for each experiment to avoid degradation.
-
Suboptimal Concentration: The effective concentration of tcY-NH2 can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal inhibitory concentration. For reference, the IC50 for tcY-NH2 on AYPGKF-NH2-induced platelet aggregation in rat platelets is approximately 95 μM.
-
Inappropriate Agonist or Agonist Concentration: tcY-NH2 is a selective antagonist for PAR4. It will not inhibit platelet aggregation induced by agonists that do not signal through PAR4, such as ADP.[2] If using a PAR4-activating peptide (e.g., Athis compound-NH2) or thrombin, ensure the concentration is not excessively high, as this may overcome the competitive antagonism of tcY-NH2.
-
Platelet Quality: Ensure that platelets are fresh and have not been activated during preparation. Poor quality platelets can lead to variable and unreliable results.
-
Incubation Time: A pre-incubation period with tcY-NH2 before adding the agonist is crucial. Optimize the incubation time to allow for sufficient binding of the antagonist to PAR4.
Question 2: I am observing a partial or weak inhibition of thrombin-induced platelet aggregation. Is this expected?
Answer: Yes, this can be expected. Human platelets express both PAR1 and PAR4, both of which are activated by thrombin.[3] tcY-NH2 will only block the signaling through PAR4. Therefore, the initial, rapid phase of thrombin-induced platelet activation, which is primarily mediated by PAR1, will likely still occur.[4] The inhibitory effect of tcY-NH2 will be more apparent on the sustained, long-term platelet responses which are more dependent on PAR4 signaling.[3][4]
Question 3: How can I confirm that the observed effect of tcY-NH2 is specifically through PAR4 antagonism?
Answer: To confirm specificity, consider the following control experiments:
-
Use a non-PAR4 agonist: Demonstrate that tcY-NH2 does not inhibit platelet aggregation or other cellular responses induced by agonists that act through different receptors (e.g., ADP, collagen).
-
Use a different PAR4 antagonist: Compare the results obtained with tcY-NH2 to those with another known PAR4 antagonist to see if they produce similar effects.
-
Rescue experiment: In a cell-based assay, if you can transiently express PAR4, you could show that the effect of tcY-NH2 is lost in cells that do not express the receptor.
-
Downstream Signaling: Confirm that tcY-NH2 blocks a known downstream signaling event of PAR4 activation, such as ERK phosphorylation.
Question 4: I am seeing unexpected off-target effects. What could be the cause?
Answer: While tcY-NH2 is described as a selective PAR4 antagonist, high concentrations may lead to off-target effects. Peptides can sometimes exhibit non-specific interactions at high concentrations.
-
Concentration: Use the lowest effective concentration of tcY-NH2 as determined by your dose-response experiments.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve tcY-NH2) to ensure that the observed effects are not due to the solvent itself.
-
Structural Analog Control: If available, use a structurally similar but inactive peptide as a negative control to assess non-specific peptide effects.
Quantitative Data Summary
| Parameter | Value | Species/Model | Agonist | Reference |
| IC50 (Platelet Aggregation) | 95 µM | Rat | Athis compound-NH2 (10 µM) | |
| IC50 (Aorta Relaxation) | 64 µM | Not specified | Not specified | |
| IC50 (Gastric Contraction) | 1 µM | Not specified | Not specified | |
| In vivo Dosage (Liver Injury) | 0.6 mg/kg (single dose, tail vein) | Rat (Brain death model) | Endogenous | |
| In vivo Dosage (Inflammation) | 40 ng/kg (single dose, intrapleural) | Mouse | Not specified |
Detailed Experimental Methodologies
Platelet Aggregation Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagents:
- tcY-NH2
- PAR4 agonist (e.g., Athis compound-NH2 or thrombin)
- Phosphate-Buffered Saline (PBS)
- Acid-Citrate-Dextrose (ACD) solution
- Platelet-rich plasma (PRP) or washed platelets
2. Platelet Preparation:
- Collect whole blood into tubes containing an anticoagulant (e.g., ACD).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
- To obtain washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer.
3. Assay Procedure:
- Pre-warm the platelet suspension to 37°C.
- Add the desired concentration of tcY-NH2 or vehicle control to the platelet suspension.
- Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
- Add the PAR4 agonist to induce aggregation.
- Monitor platelet aggregation using a platelet aggregometer, which measures the change in light transmittance through the platelet suspension over time.
4. Data Analysis:
- Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of tcY-NH2 to the control.
- Plot the percentage of inhibition against the tcY-NH2 concentration to determine the IC50.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of tcY-NH2 on PAR4-mediated ERK phosphorylation.
1. Reagents:
- tcY-NH2
- PAR4 agonist (e.g., Athis compound-NH2 or thrombin)
- Cell lysis buffer
- Protein assay reagent
- Primary antibodies (anti-phospho-ERK and anti-total-ERK)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
2. Cell Culture and Treatment:
- Culture cells expressing PAR4 (e.g., certain endothelial or smooth muscle cells) to an appropriate confluency.
- Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
- Pre-incubate the cells with various concentrations of tcY-NH2 or vehicle for a specified time.
- Stimulate the cells with a PAR4 agonist for a short period (e.g., 5-15 minutes).
3. Western Blotting:
- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with the primary antibody against phospho-ERK.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
4. Data Analysis:
- Quantify the band intensities for phospho-ERK and total ERK.
- Normalize the phospho-ERK signal to the total ERK signal.
- Compare the normalized signals between different treatment groups.
Mandatory Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of tcY-NH2.
Caption: General experimental workflows for tcY-NH2.
References
- 1. researchgate.net [researchgate.net]
- 2. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
Technical Support Center: Refining PAR-4 Activation Assays with YPGKF and Related Peptides
Welcome to the technical support center for refining Protease-Activated Receptor 4 (PAR-4) activation assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with PAR-4 and its activating peptides like YPGKF and Athis compound.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Athis compound? Which one should I use?
A1: Athis compound-NH2 is a more potent and widely used agonist for PAR-4 compared to the native peptide sequence Gthis compound-NH2.[1] For most in vitro platelet aggregation and signaling assays, Athis compound-NH2 is recommended as it elicits a more robust and reproducible response at lower concentrations.[1][2]
Q2: What is the typical concentration range for Athis compound-NH2 in a platelet aggregation assay?
A2: The concentration of Athis compound-NH2 required to induce platelet aggregation can range from 50 to 1000 µM.[2][3] A full dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions, but a common starting point to elicit a strong response is around 100 µM.[2]
Q3: Can I use a PAR-4 antagonist in my assay?
A3: Yes, using a PAR-4 antagonist is a great way to confirm the specificity of your agonist-induced response. A commonly used selective PAR-4 antagonist is trans-cinnamoyl-YPGKF-NH2 (tcY-NH2).[1][4] It can be used to block platelet aggregation and other downstream signaling events induced by PAR-4 agonists.[1][4]
Q4: Why am I seeing a weak or no response in my calcium mobilization assay after adding a PAR-4 agonist?
A4: A weak or no response in a calcium mobilization assay can be due to several factors. Ensure your cells are healthy and express sufficient levels of PAR-4. Check the quality and concentration of your PAR-4 agonist. The response of PAR-4 to agonists can be slower and more sustained compared to PAR-1, so ensure you are monitoring the signal for a sufficient duration.[5] Also, confirm that your calcium-sensitive dye has been loaded correctly and that your plate reader settings are optimal for detection.
Q5: What are the key signaling pathways activated by PAR-4 that I can measure?
A5: PAR-4 activation primarily couples to Gq and G12/13 G-proteins. This leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The G12/13 pathway activates Rho/ROCK signaling, which is important for platelet shape change. Downstream of these initial events, you can measure thromboxane production.[6]
Troubleshooting Guides
Issue 1: High Background Signal in a Platelet Aggregation Assay
-
Possible Cause: Spontaneous platelet activation.
-
Solution: Ensure gentle handling of platelet-rich plasma (PRP) at all stages. Avoid vigorous vortexing or pipetting. Use appropriate anticoagulants and maintain the correct temperature (room temperature or 37°C, depending on the protocol).
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use fresh, sterile buffers and reagents. Filter-sterilize all buffers before use.
-
-
Possible Cause: Incorrect blanking of the aggregometer.
-
Solution: Ensure the aggregometer is blanked with platelet-poor plasma (PPP) from the same donor as the PRP.
-
Issue 2: Low or No Signal in a Calcium Mobilization Assay
-
Possible Cause: Low PAR-4 expression in the cell line.
-
Solution: Use a cell line known to endogenously express PAR-4 or a stably transfected cell line. Confirm PAR-4 expression using a technique like flow cytometry or western blotting.
-
-
Possible Cause: Inadequate agonist concentration.
-
Solution: Perform a dose-response curve with your PAR-4 agonist to determine the optimal concentration. The potency of agonists can vary between cell types.
-
-
Possible Cause: Problems with the calcium-sensitive dye.
-
Solution: Ensure the dye is not expired and has been stored correctly. Optimize the dye loading concentration and incubation time to ensure adequate loading without causing cytotoxicity.
-
-
Possible Cause: Plate reader settings are not optimal.
-
Solution: Optimize the excitation and emission wavelengths, as well as the read intervals. Since PAR-4 signaling can be sustained, ensure you are reading for a long enough duration to capture the full response.
-
Issue 3: Variability Between Experiments
-
Possible Cause: Donor variability in platelets.
-
Solution: When working with human platelets, be aware that there can be significant donor-to-donor variability in the response to agonists. If possible, use platelets from a consistent pool of donors or characterize the response of each donor's platelets.
-
-
Possible Cause: Inconsistent reagent preparation.
-
Solution: Prepare fresh stock solutions of peptides and other critical reagents for each experiment. If storing stock solutions, ensure they are stored at the correct temperature and for an appropriate duration. Peptides in solution can degrade over time.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure all incubations and measurements are performed at a consistent and appropriate temperature. For platelet assays, 37°C is typically required.
-
Quantitative Data Summary
The following tables summarize key quantitative data for common PAR-4 agonists and antagonists.
Table 1: EC50 Values for PAR-4 Agonists in Platelet Aggregation Assays
| Agonist | Species | Assay Type | EC50 (µM) | Reference |
| Athis compound-NH2 | Rat | Platelet Aggregation | ~15 | [1] |
| Gthis compound-NH2 | Rat | Platelet Aggregation | ~40 | [1] |
| A-Phe(4-F)-PGWLVKNG | Human | Platelet Aggregation | 3.4 | [2][7] |
| Athis compound-NH2 | Human | Thromboxane Production | Maximal at ~1000 | [6] |
| Athis compound-NH2 | Human | Platelet Aggregation | Maximal at 45 | [6] |
Table 2: IC50 Values for PAR-4 Antagonists
| Antagonist | Target | Assay Type | IC50 | Reference |
| trans-cinnamoyl-YPGKF-NH2 | Human PAR-4 | Platelet Aggregation | Not specified, but effective at 30 µM | [8] |
| ML354 | Human PAR-4 | Not specified | 140 nM | [4] |
| BMS-986120 | Human PAR-4 | Platelet Aggregation | Not specified | [2] |
| P4pal-il | Human PAR-4 | PAR4-AP-induced platelet aggregation | 0.6 µM | [9] |
| YD-3 | Human PAR-4 | PAR4-AP-induced platelet aggregation | 0.13 µM | [9] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to a PAR-4 agonist.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
PAR-4 agonist (e.g., Athis compound-NH2) stock solution (20x concentration in Hanks' Balanced Salt Solution)
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Aggregometer cuvettes with stir bars
Methodology:
-
Prepare PRP and PPP from whole blood by centrifugation.
-
Pre-warm the aggregometer to 37°C.
-
Pipette 475 µL of PRP into an aggregometer cuvette containing a stir bar. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Place a cuvette with 500 µL of PPP in the reference well to set the 100% aggregation baseline.
-
Start the recording. After a stable baseline is established, add 25 µL of the 20x PAR-4 agonist stock solution to the PRP sample.
-
Monitor the change in light transmission for 10 minutes.[2] The increase in light transmission corresponds to platelet aggregation.
-
The results can be expressed as the maximum percentage of aggregation or the area under the curve.
Protocol 2: Calcium Mobilization Assay in a Cell Line
Objective: To measure the increase in intracellular calcium in response to PAR-4 activation.
Materials:
-
Cells expressing PAR-4 (e.g., HEK293 cells stably expressing PAR-4)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PAR-4 agonist (e.g., Athis compound-NH2)
-
Fluorescence plate reader with an injection system
Methodology:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to the desired final concentration.
-
Remove the growth medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the PAR-4 agonist and continue to record the fluorescence for several minutes to capture the calcium signal.
-
The data is typically expressed as the change in fluorescence intensity over baseline.
Signaling Pathways and Workflows
Caption: PAR-4 Signaling Pathway
Caption: Platelet Aggregation Assay Workflow
Caption: Troubleshooting Logic Flow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complement factor C4a does not activate protease‐activated receptor 1 (PAR1) or PAR4 on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
how to minimize off-target effects of tcY-NH2
Welcome to the technical support center for tcY-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of the PAR4 antagonist peptide, tcY-NH2, during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is tcY-NH2 and what is its primary mechanism of action?
A1: tcY-NH2, or (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4). Its primary mechanism of action is to inhibit the activation of PAR4 by thrombin and other agonists, thereby blocking downstream signaling pathways involved in platelet aggregation and inflammation.
Q2: What are the potential off-target effects of tcY-NH2?
A2: The most likely off-target effects of tcY-NH2 involve interactions with other members of the Protease-Activated Receptor family, particularly PAR1, due to structural similarities among these receptors. Non-specific binding to other G-protein coupled receptors (GPCRs) or cell surface proteins is also a possibility, especially at higher concentrations. Unintended effects on tissues expressing other PAR isoforms, such as smooth muscle relaxation or contraction, have been observed with PAR4-activating peptides and could be relevant for antagonists as well.[1]
Q3: How can I be sure that the observed effects in my experiment are specific to PAR4 inhibition?
A3: To ensure the observed effects are PAR4-specific, it is crucial to perform control experiments. These include using a scrambled peptide control with the same amino acid composition as tcY-NH2 but in a random sequence, and testing the effect of tcY-NH2 in a PAR4-knockout or knockdown cell line or animal model. Additionally, comparing the effects of tcY-NH2 with other known PAR4 antagonists can help confirm specificity.
Q4: What is the optimal concentration range for using tcY-NH2 to minimize off-target effects?
A4: The optimal concentration of tcY-NH2 should be determined empirically for each experimental system. It is recommended to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect (PAR4 inhibition) without causing off-target effects. As a starting point, concentrations used in published literature for similar assays can be a useful guide.
Q5: I am observing inconsistent results with my tcY-NH2 experiments. What could be the cause?
A5: Inconsistent results can arise from several factors, including peptide aggregation, degradation, or improper storage. Ensure that tcY-NH2 is properly solubilized and stored according to the manufacturer's instructions. It is also important to use fresh dilutions for each experiment and to minimize freeze-thaw cycles. For tips on handling peptides, refer to the Troubleshooting Guide below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using tcY-NH2, with a focus on minimizing off-target effects.
| Problem | Possible Cause | Recommended Solution |
| High background signal or non-specific effects. | 1. Concentration of tcY-NH2 is too high , leading to off-target binding. 2. Peptide aggregation. 3. Non-specific binding to plasticware or other surfaces. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Follow the peptide solubilization protocol to ensure the peptide is fully dissolved. Consider using a brief sonication. 3. Pre-coat plates with a blocking agent like bovine serum albumin (BSA). |
| Variability between experiments. | 1. Inconsistent peptide concentration due to improper solubilization or storage. 2. Peptide degradation. 3. Cell passage number and health. | 1. Prepare fresh dilutions of tcY-NH2 for each experiment from a properly stored stock solution. Minimize freeze-thaw cycles. 2. Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. 3. Use cells within a consistent and low passage number range and ensure high cell viability. |
| Unexpected physiological responses in tissue-based assays. | Off-target effects on other PAR family members (e.g., PAR1) present in the tissue. | 1. Use the lowest effective concentration of tcY-NH2. 2. In parallel, use a specific PAR1 antagonist to dissect the individual contributions of PAR1 and PAR4. 3. If available, use tissues from PAR1 or PAR4 knockout animals as controls. |
| Difficulty dissolving the tcY-NH2 peptide. | Hydrophobicity of the peptide. | Follow the detailed peptide solubilization protocol provided below. The trans-cinnamoyl modification increases hydrophobicity. |
Peptide Solubilization and Handling
Proper solubilization and handling are critical to obtaining reliable and reproducible results.
Physicochemical Properties of tcY-NH2
| Property | Value |
| Molecular Formula | C40H49N7O7 |
| Molecular Weight | 739.87 g/mol |
| Structure | (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 |
| Charge at pH 7 | +1 (from Lysine) |
Solubilization Protocol:
-
Calculate the amount of solvent needed to achieve the desired stock concentration.
-
For a basic peptide like tcY-NH2 (net charge +1), start with sterile, distilled water.
-
If solubility in water is limited, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves.
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dropwise addition of aqueous buffer while vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Brief sonication can aid in dissolving the peptide.
-
Once dissolved, store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols to Assess Off-Target Effects
To rigorously evaluate the specificity of tcY-NH2, a combination of binding and functional assays is recommended.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of tcY-NH2 to PAR4 and its potential cross-reactivity with other receptors, such as PAR1.
Materials:
-
Cell membranes prepared from cells expressing human PAR4 or PAR1.
-
Radioligand specific for the receptor of interest (e.g., [3H]-labeled agonist for PAR4).
-
tcY-NH2 and a known selective antagonist for the receptor being tested (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of tcY-NH2 or the control antagonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki (inhibition constant) to quantify the binding affinity.
Expected Data:
A significantly lower Ki for PAR4 compared to PAR1 would indicate selectivity.
| Compound | PAR4 Ki (nM) | PAR1 Ki (nM) | Selectivity (PAR1 Ki / PAR4 Ki) |
| tcY-NH2 | User-determined value | User-determined value | User-determined value |
| BMS-986120 (Control) | ~1 | >10,000 | >10,000 |
Note: BMS-986120 is a known highly selective PAR4 antagonist and can be used as a benchmark.[2]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of tcY-NH2 to inhibit PAR4- and PAR1-mediated increases in intracellular calcium.
Materials:
-
Cells expressing PAR4 or PAR1 (e.g., HEK293 or platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR4 and PAR1 specific agonists (e.g., AYPGKF-NH2 for PAR4, TFLLR-NH2 for PAR1).
-
tcY-NH2.
-
Plate reader with fluorescence detection capabilities.
Protocol:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of tcY-NH2 or a vehicle control.
-
Stimulate the cells with a PAR4 or PAR1 specific agonist.
-
Measure the change in fluorescence intensity over time.
-
Quantify the inhibition of the agonist-induced calcium response by tcY-NH2 and determine the IC50 value.
Expected Data:
A lower IC50 value for the inhibition of the PAR4 agonist response compared to the PAR1 agonist response indicates functional selectivity.
| Compound | IC50 for PAR4-mediated Ca2+ influx (nM) | IC50 for PAR1-mediated Ca2+ influx (nM) |
| tcY-NH2 | User-determined value | User-determined value |
Platelet Aggregation Assay
This is a physiologically relevant assay to assess the functional antagonism of tcY-NH2 on PAR4- and PAR1-mediated platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors.
-
PAR4 and PAR1 specific agonists.
-
tcY-NH2.
-
Light transmission aggregometer.
Protocol:
-
Prepare PRP from whole blood.
-
Pre-incubate the PRP with varying concentrations of tcY-NH2 or a vehicle control.
-
Add a PAR4 or PAR1 agonist to induce platelet aggregation.
-
Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation by tcY-NH2 and determine the IC50 value.
Expected Data:
tcY-NH2 should potently inhibit PAR4-mediated platelet aggregation with a significantly higher IC50 for PAR1-mediated aggregation.
| Agonist | IC50 of tcY-NH2 (µM) |
| PAR4 agonist (Athis compound-NH2) | User-determined value |
| PAR1 agonist (TFLLR-NH2) | User-determined value |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway
Caption: PAR4 signaling pathway leading to platelet aggregation and its inhibition by tcY-NH2.
Key Differences in PAR1 vs. PAR4 Signaling
| Characteristic | PAR1 | PAR4 |
| Thrombin Affinity | High | Low |
| Activation Kinetics | Rapid and transient | Slow and sustained |
| Primary G-protein Coupling | Gq, G12/13, Gi/o | Gq, G12/13 |
| Calcium Signal | Rapid, transient spike | Slow, sustained increase |
| Role in Platelet Aggregation | Initiation | Stabilization and full response |
Experimental Workflow for Assessing tcY-NH2 Selectivity
Caption: Experimental workflow for determining the selectivity of tcY-NH2.
References
- 1. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
protocol modifications for YPGKF peptide in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the YPGKF peptide and its analogs (e.g., Athis compound-NH₂) in various cell lines. The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary target?
A1: The this compound peptide, and more specifically its amidated analog Athis compound-NH₂, is a synthetic peptide agonist for the Proteinase-Activated Receptor 4 (PAR4).[1] PAR4 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular domain by proteases like thrombin. The newly exposed N-terminus then acts as a "tethered ligand" to activate the receptor. Athis compound-NH₂ mimics this tethered ligand, allowing for the direct activation of PAR4 without the need for proteolytic cleavage.[1][2]
Q2: What is the mechanism of action of the this compound peptide?
A2: Upon binding to PAR4, the this compound peptide induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gα12/13.[1][3][4] This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1] PAR4 activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling.[1][5]
Q3: Which cell lines are suitable for studying the effects of the this compound peptide?
A3: The choice of cell line depends on the research question. PAR4 is endogenously expressed in a variety of cell types, including:
-
Platelets: Human platelets express both PAR1 and PAR4 and are a primary model for studying PAR4's role in thrombosis.[3][4]
-
Leukocytes: These immune cells also express PAR4 and are relevant for inflammation studies.[3]
-
Endothelial and Smooth Muscle Cells: These are useful for investigating the vascular effects of PAR4 activation.[3]
-
MEG-01 cells: This human megakaryoblastic leukemia cell line endogenously expresses PAR1 and PAR4 and serves as a good in vitro model for platelet research.
-
HEK293 cells: These cells do not endogenously express PAR4 but are commonly used for transient or stable overexpression of the receptor to study its signaling in a controlled environment.[2][6]
Q4: What are the typical concentrations of Athis compound-NH₂ used in cell-based assays?
A4: The effective concentration of Athis compound-NH₂ can vary depending on the cell line and the specific assay. However, a general starting range is between 10 µM and 1000 µM.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guide
Problem 1: No or low response to this compound peptide in my cell line.
| Possible Cause | Troubleshooting Step |
| Low or no PAR4 expression in the chosen cell line. | Confirm PAR4 expression at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. If expression is low, consider using a cell line with higher endogenous expression or a system with ectopic PAR4 expression (e.g., transiently or stably transfected HEK293 cells). |
| Peptide degradation. | Ensure the peptide is stored correctly (typically at -20°C or -80°C) and freshly prepared for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal peptide concentration. | Perform a dose-response experiment with a wide range of Athis compound-NH₂ concentrations (e.g., 1 µM to 1 mM) to determine the EC50 for your specific cell line and assay. |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition. For example, calcium mobilization assays are rapid (seconds to minutes), while gene expression changes may require longer incubation times (hours). |
| Cell health and passage number. | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range, as receptor expression and signaling can change with prolonged culturing. |
Problem 2: High background signal in my functional assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity. | This can occur with over-expression systems. Try reducing the amount of plasmid used for transfection or selecting a stable clone with lower receptor expression. |
| Cell stress or poor health. | Ensure gentle cell handling and optimal culture conditions. Stressed cells can exhibit elevated basal signaling. |
| Assay reagent issues. | Check for contamination or degradation of assay reagents. Prepare fresh reagents and buffers. For fluorescence-based assays, check for autofluorescence of your compounds or media. |
| Instrument settings. | Optimize the gain and other settings on your plate reader or microscope to minimize background noise. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell density. | Seed cells at a consistent density for all experiments. Cell confluence can significantly impact receptor signaling. |
| Inconsistent peptide preparation. | Prepare fresh peptide solutions for each experiment and use a consistent dilution method. |
| Passage number variability. | Use cells within a narrow passage number range for a set of experiments. |
| Incubation time variations. | Precisely control all incubation times. |
III. Experimental Protocols & Data
A. Quantitative Data Summary
The following table summarizes typical concentration ranges for the PAR4 agonist Athis compound-NH₂ in various in vitro assays. Note that these are starting points and should be optimized for your specific cell line and experimental conditions.
| Assay | Cell Type | Athis compound-NH₂ Concentration Range | Reference |
| Platelet Aggregation | Human Platelets | 50 µM - 1000 µM | [2] |
| Calcium Mobilization | HEK293-PAR4 | 30 µM - 1000 µM | [9] |
| Calcium Mobilization | Mouse Platelets | ~2 mM | [6] |
| P-selectin Exposure (Flow Cytometry) | Human Platelets | ~500 µM | [8] |
| ERK/p38 MAPK Activation | Cardiomyocytes | Not specified | |
| β-Arrestin Recruitment | HEK293-PAR4 | Not specified |
B. Detailed Experimental Protocols
This protocol is a general guideline for measuring intracellular calcium changes in response to this compound peptide using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing PAR4 (e.g., HEK293-PAR4, MEG-01)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Athis compound-NH₂ peptide
-
Fluorescence plate reader with bottom-read capabilities and injectors
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Cell Washing (Optional but Recommended): Gently wash the cells 2-3 times with HBSS/HEPES to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Peptide Preparation: Prepare a 2X or 5X stock solution of Athis compound-NH₂ in HBSS/HEPES.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a baseline reading for 15-30 seconds.
-
Program the injector to add the Athis compound-NH₂ solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity (F/F₀) or the peak fluorescence is plotted against the peptide concentration to generate a dose-response curve.
This protocol describes a general method for measuring the recruitment of β-arrestin to PAR4 upon activation by the this compound peptide, often using a commercially available assay system (e.g., DiscoverX PathHunter).[10][11][12]
Materials:
-
Cell line co-expressing PAR4 tagged with a larger enzyme fragment (e.g., ProLink) and β-arrestin tagged with a smaller, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium and reagents.
-
White, solid-bottom 96-well plates.
-
Athis compound-NH₂ peptide.
-
Detection reagents from the assay kit.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate at the density recommended by the manufacturer. Incubate overnight at 37°C, 5% CO₂.
-
Peptide Stimulation:
-
Prepare a serial dilution of Athis compound-NH₂ in the appropriate assay buffer.
-
Add the peptide solutions to the cells.
-
Incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the peptide concentration to generate a dose-response curve and determine the EC50.
IV. Visualizations
A. Signaling Pathway
Caption: PAR4 Signaling Pathway Activated by this compound Peptide.
B. Experimental Workflow
Caption: Workflow for a Calcium Mobilization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR4 activation involves extracellular loop 3 and transmembrane residue Thr153 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GPCR β-Arrestin Product Solutions [emea.discoverx.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Validation & Comparative
A Comparative Guide to Validating the Specificity of trans-cinnamoyl-YPGKF-NH2 for PAR-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-cinnamoyl-YPGKF-NH2, a known Protease-Activated Receptor 4 (PAR-4) antagonist, with other alternative compounds. The focus is on the validation of its specificity for PAR-4, supported by available experimental data and detailed methodologies for key assays.
Introduction to PAR-4 and Its Antagonism
Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. PAR-4 is predominantly expressed on platelets and plays a crucial role in thrombin-induced platelet aggregation and thrombus formation.[1] While both PAR-1 and PAR-4 are activated by thrombin, they exhibit different signaling kinetics. PAR-1 activation leads to a rapid and transient signal, whereas PAR-4 activation results in a prolonged and sustained signal, essential for the stabilization of thrombi.[2][3] This distinction makes selective PAR-4 antagonism an attractive therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents or PAR-1 antagonists.
Trans-cinnamoyl-YPGKF-NH2 (also known as tcY-NH2) is a synthetic peptide derivative that has been identified as a selective antagonist of PAR-4.[2] It is a valuable tool for studying PAR-4 signaling and has potential as a lead compound for the development of novel antiplatelet therapies. This guide will delve into the available data to validate its specificity and compare it with other known PAR-4 antagonists.
Comparative Analysis of PAR-4 Antagonists
To objectively assess the specificity of trans-cinnamoyl-YPGKF-NH2, it is essential to compare its performance with other well-characterized PAR-4 antagonists. The following table summarizes the available quantitative data for trans-cinnamoyl-YPGKF-NH2 and a selection of alternative compounds.
| Compound | Type | PAR-4 IC50 | Selectivity Profile | Mechanism of Action |
| trans-cinnamoyl-YPGKF-NH2 | Peptide Derivative | 95 µM (inhibition of AYPGKF-NH2-induced platelet aggregation)[2] | Described as a "selective PAR-4 antagonist peptide"[2]; however, quantitative IC50/Ki values for PAR-1, -2, and -3 are not readily available in public literature. | Competitive antagonist at the PAR-4 receptor. |
| BMS-986120 | Small Molecule | 1.8 nM[2] | Highly selective for PAR-4 over PAR-1. | Oral, reversible, and selective antagonist of PAR-4. |
| BMS-986141 | Small Molecule | 0.4 nM[2] | Highly selective for PAR-4 over PAR-1. | Oral, selective antagonist of PAR-4. |
| YD-3 | Small Molecule | Data not consistently reported, used as a tool compound. | Known to have effects on both PAR-1 and PAR-4, limiting its specificity.[1] | Non-peptide antagonist of PAR-4 with some PAR-1 activity. |
| ML354 | Small Molecule | 140 nM[2] | Selective PAR-4 antagonist.[2] | Selective PAR-4 antagonist. |
Note: The lack of publicly available quantitative data on the cross-reactivity of trans-cinnamoyl-YPGKF-NH2 with other PARs limits a direct and comprehensive comparison of its specificity with highly selective compounds like BMS-986120 and BMS-986141. Further experimental validation is required to fully establish its selectivity profile.
Experimental Protocols for Specificity Validation
Validating the specificity of a PAR-4 antagonist like trans-cinnamoyl-YPGKF-NH2 involves a series of in vitro assays designed to measure its potency at the target receptor and its activity at other related receptors.
Platelet Aggregation Assay
This is a fundamental functional assay to determine the ability of an antagonist to inhibit platelet activation.
-
Objective: To measure the concentration-dependent inhibition of PAR-4 agonist-induced platelet aggregation by the test compound.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
PAR-4 activating peptide (PAR-4 AP), e.g., Athis compound-NH2.
-
Test compound (trans-cinnamoyl-YPGKF-NH2) at various concentrations.
-
Platelet aggregometer.
-
-
Protocol:
-
Prepare PRP or washed platelets and adjust the platelet count.
-
Pre-incubate the platelet suspension with varying concentrations of trans-cinnamoyl-YPGKF-NH2 or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Induce platelet aggregation by adding a fixed concentration of a PAR-4 agonist (e.g., Athis compound-NH2).
-
Monitor the change in light transmission using a platelet aggregometer over time.
-
To assess specificity, repeat the experiment using agonists for other platelet receptors, such as a PAR-1 activating peptide (e.g., SFLLRN-NH2), ADP, or collagen. A specific PAR-4 antagonist should not significantly inhibit aggregation induced by these other agonists.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation response.
-
Calcium Mobilization Assay
This assay measures the intracellular calcium influx, a key downstream signaling event following PAR-4 activation.
-
Objective: To determine the ability of the antagonist to block the increase in intracellular calcium initiated by a PAR-4 agonist.
-
Materials:
-
Cells expressing PAR-4 (e.g., HEK293 cells stably transfected with PAR-4, or platelets).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR-4 activating peptide (Athis compound-NH2).
-
Test compound (trans-cinnamoyl-YPGKF-NH2).
-
Fluorometric imaging plate reader or a flow cytometer.
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with different concentrations of trans-cinnamoyl-YPGKF-NH2 or vehicle.
-
Stimulate the cells with a PAR-4 agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
For specificity testing, perform the assay on cells expressing other PARs (PAR-1, PAR-2, PAR-3) and stimulate with their respective agonists.
-
Determine the IC50 value for the inhibition of the calcium response.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the specificity validation of PAR-4 antagonists.
Caption: PAR-4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Specificity Validation.
Conclusion
References
A Comparative Guide to tcY-NH2 and Other PAR-4 Modulators for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of tcY-NH2 with other notable Protease-Activated Receptor 4 (PAR-4) agonists and antagonists. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance, supported by experimental data, to facilitate informed decisions in research and therapeutic development.
Introduction to PAR-4 and its Modulation
Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis. Its activation by proteases like thrombin leads to platelet aggregation and secretion. The development of selective PAR-4 modulators—both agonists and antagonists—is a significant area of research for potential antiplatelet therapies. This guide focuses on tcY-NH2, a known PAR-4 antagonist, and compares its activity with other key compounds that either activate or inhibit this receptor.
Quantitative Comparison of PAR-4 Agonists and Antagonists
The efficacy of various PAR-4 modulators can be quantitatively assessed through parameters such as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the available quantitative data for tcY-NH2 and its counterparts.
PAR-4 Agonists:
| Compound Name | Chemical Name/Sequence | EC50 (Platelet Aggregation) | Reference |
| AYPGKF-NH2 | H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 | 15 µM | [1][2] |
| Gthis compound-NH2 | H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2 | ~40 µM | [2] |
| GYPGQV-NH2 | H-Gly-Tyr-Pro-Gly-Gln-Val-NH2 | Less potent than Gthis compound-NH2 | [3] |
PAR-4 Antagonists:
| Compound Name | Chemical Name/Sequence | IC50 (Platelet Aggregation) | Reference |
| tcY-NH2 | trans-cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2 | Blocks Athis compound-NH2 and Gthis compound-NH2 induced aggregation | [2] |
| BMS-986120 | Imidazothiadiazole derivative | <10 nM (in platelet-rich plasma) | [4] |
| P4pal-10 | N-pal-SGRRYGHALR-NH2 | 1 µM (against PAR4-AP) | [5] |
Signaling Pathways of PAR-4
PAR-4 activation initiates a cascade of intracellular events primarily through the coupling of Gq and G12/13 proteins. This signaling is pivotal for platelet physiological responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the characterization of PAR-4 modulators.
Platelet Aggregation Assay
This assay measures the ability of a compound to either induce or inhibit the clumping of platelets.
Objective: To determine the EC50 of PAR-4 agonists or the IC50 of PAR-4 antagonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Agonist/antagonist compounds
-
Light Transmission Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood collected in citrate tubes. To obtain washed platelets, further process the PRP with additional centrifugation and resuspension steps in a suitable buffer.
-
Sample Preparation: Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Assay:
-
For antagonist testing, pre-incubate the platelet suspension with the antagonist at various concentrations for a specified time at 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add the PAR-4 agonist (e.g., Athis compound-NH2) to induce aggregation. For agonist testing, add the agonist at various concentrations to the platelet suspension.
-
Record the change in light transmission for a set period. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Calculate the percentage of aggregation. For agonists, plot the concentration-response curve to determine the EC50. For antagonists, plot the inhibition curve against a fixed agonist concentration to determine the IC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To assess the ability of compounds to modulate PAR-4-mediated calcium signaling.
Materials:
-
Cells expressing PAR-4 (e.g., HEK293 cells or platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Agonist/antagonist compounds
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture PAR-4 expressing cells to an appropriate confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for a specific duration at 37°C.
-
Assay:
-
For antagonist testing, pre-incubate the dye-loaded cells with the antagonist at various concentrations.
-
Place the plate in the fluorometric reader.
-
Add the PAR-4 agonist to stimulate the cells.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: Quantify the change in fluorescence intensity. Plot the concentration-response curves to determine the EC50 for agonists or the IC50 for antagonists.
Conclusion
The comparative data and methodologies presented in this guide offer a valuable resource for the scientific community engaged in PAR-4 research. tcY-NH2 stands as a notable antagonist of PAR-4, effectively blocking agonist-induced platelet aggregation. When compared to other modulators, it is evident that a range of potencies exists among both agonists and antagonists. The selection of a particular compound for experimental use will depend on the specific requirements of the study, including desired potency, selectivity, and mechanism of action. The provided experimental protocols serve as a foundation for the consistent and reproducible characterization of these and other novel PAR-4 modulators.
References
A Comparative Analysis of Platelet Activation: Thrombin vs. a PAR4 Agonist
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical for the development of novel antiplatelet therapies. This guide provides a detailed comparison of two key platelet activators: the physiological agonist thrombin and the synthetic PAR4-activating peptide, trans-cinnamoyl-YPGKF-NH2.
This document outlines the distinct mechanisms, signaling pathways, and quantitative differences in platelet responses induced by these two agents, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Platelet Activation
| Feature | trans-cinnamoyl-YPGKF-NH2 (PAR4 Agonist) | Thrombin |
| Mechanism of Action | Selective agonist of Protease-Activated Receptor 4 (PAR4) | Activates Protease-Activated Receptor 1 (PAR1) and PAR4 through proteolytic cleavage |
| Receptor(s) Activated | PAR4 | PAR1 and PAR4 |
| Potency (EC50 for Platelet Aggregation) | ~60 µM (for the similar PAR4 agonist AYPGKF-NH2)[1] | ~0.29 nM[1] |
| Kinetics of Activation | Slower, sustained signaling | Rapid, transient signaling (via PAR1) and slower, sustained signaling (via PAR4) |
| Signaling Pathway | Gq, G12/13 | Gq, G12/13 |
Signaling Pathways: A Tale of Two Receptors
Thrombin and trans-cinnamoyl-YPGKF-NH2 both ultimately lead to platelet activation, but their initial interactions with the platelet surface and the subsequent signaling cascades differ significantly.
Thrombin: The Dual Receptor Activator
Thrombin is the most potent physiological activator of platelets, primarily exerting its effects through the proteolytic activation of two G-protein coupled receptors: PAR1 and PAR4.[2]
-
PAR1 Activation: Thrombin at low concentrations rapidly cleaves the N-terminus of PAR1, unmasking a tethered ligand that binds to the receptor itself, initiating a rapid and transient signaling cascade.
-
PAR4 Activation: At higher concentrations, thrombin also cleaves PAR4, leading to a slower but more sustained signaling response.[2]
This dual-receptor mechanism allows for a biphasic platelet response to thrombin, characterized by a rapid initiation followed by a prolonged and stable activation state.
trans-cinnamoyl-YPGKF-NH2: The Selective PAR4 Agonist
In contrast to thrombin, trans-cinnamoyl-YPGKF-NH2 is a synthetic peptide that acts as a selective agonist for PAR4. It mimics the action of the tethered ligand of PAR4, directly activating the receptor without the need for proteolytic cleavage. This allows for the specific investigation of PAR4-mediated signaling.
Experimental Protocols
The following are generalized protocols for key assays used to quantify platelet activation. Specific concentrations and incubation times should be optimized for individual experimental conditions.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the adjusted PRP to 37°C in an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the agonist (thrombin or trans-cinnamoyl-YPGKF-NH2) at various concentrations.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximal aggregation percentage and calculate the EC50 value from the dose-response curve.
ATP Release Assay (Luminometry)
This assay quantifies the release of ATP from dense granules during platelet activation using a luciferin-luciferase reaction.
Procedure:
-
Platelet Preparation: Prepare washed platelets or use PRP as in the aggregation assay.
-
Reagent Preparation: Prepare a luciferin-luciferase reagent according to the manufacturer's instructions.
-
ATP Release Measurement:
-
In a luminometer cuvette, add the platelet suspension and the luciferin-luciferase reagent.
-
Add the agonist (thrombin or trans-cinnamoyl-YPGKF-NH2).
-
Simultaneously with agonist addition, start recording the luminescence signal over time.
-
-
Data Analysis: Quantify the amount of ATP released by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
Conclusion
The comparison between thrombin and the selective PAR4 agonist, trans-cinnamoyl-YPGKF-NH2, highlights the distinct roles of PAR1 and PAR4 in platelet activation. Thrombin, through its dual receptor activation, elicits a potent and biphasic response. In contrast, the PAR4 agonist induces a more modest and sustained activation. This difference in potency and kinetics is crucial for understanding the physiological and pathological roles of these receptors and for the rational design of antiplatelet drugs that can selectively modulate platelet function to prevent thrombosis while minimizing bleeding risks. The experimental protocols and signaling diagrams provided in this guide offer a foundational framework for researchers to further investigate these complex processes.
References
Cross-Reactivity Analysis of MAGE-A3 and Titin Peptides: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity between the cancer-testis antigen MAGE-A3 peptide (EVDPIGHLY) and a peptide derived from the muscle protein Titin (ESDPIVAQY). This analysis is critical for researchers, scientists, and drug development professionals working on T-cell receptor (TCR)-based immunotherapies, as the off-target recognition of the Titin peptide by MAGE-A3-specific TCRs has been linked to fatal cardiotoxicity in clinical trials.[1][2] This document summarizes the key experimental data, provides detailed protocols for assessing cross-reactivity, and visualizes the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity data from studies investigating the cross-reactivity of an affinity-enhanced MAGE-A3-specific T-cell receptor (TCR) with the MAGE-A3 and Titin peptides.
| Peptide | Sequence | Binding Affinity (Kd) to MAGE-A3 TCR | Functional Activity (IFN-γ Release) |
| MAGE-A3 | EVDPIGHLY | ~2 µM | Potent T-cell activation |
| Titin | ESDPIVAQY | ~100 µM | Significant T-cell activation |
Table 1: Comparative data on the binding and functional activity of MAGE-A3 and Titin peptides with a MAGE-A3-specific TCR. The data indicates that while the TCR has a higher affinity for its cognate MAGE-A3 peptide, the affinity for the Titin peptide is still within a range that can trigger a potent T-cell response.[1]
Experimental Protocols
Interferon-gamma (IFN-γ) Release Assay (ELISpot)
This protocol outlines the steps to quantify the functional response of T-cells to peptide stimulation by measuring IFN-γ secretion.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
Peptides (MAGE-A3 and Titin)
-
T-cells engineered to express the MAGE-A3 specific TCR
-
Antigen-presenting cells (APCs), e.g., T2 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
PBS and 0.05% Tween-20 in PBS (PBST)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
Wash the coated plate twice with 200 µL/well of sterile PBS.
-
Block the membrane with 200 µL/well of complete RPMI medium for 2 hours at 37°C.
-
Prepare a suspension of APCs and pulse them with the MAGE-A3 or Titin peptide at a final concentration of 10 µg/mL for 2 hours at 37°C.
-
Wash the peptide-pulsed APCs to remove excess peptide.
-
Add 1 x 105 engineered T-cells and 1 x 105 peptide-pulsed APCs to each well.
-
Include positive (e.g., PHA stimulation) and negative (T-cells and APCs without peptide) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate three times with PBS and three times with PBST.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of Streptavidin-AP to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST and then twice with PBS.
-
Add 100 µL of BCIP/NBT substrate and develop until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Air-dry the plate and count the spots using an ELISpot reader.
-
Surface Plasmon Resonance (SPR)
This protocol describes the measurement of binding kinetics and affinity between the soluble TCR and peptide-MHC complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Streptavidin
-
Biotinylated peptide-HLA-A*01 complexes (for MAGE-A3 and Titin)
-
Soluble MAGE-A3 specific TCR
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize streptavidin to the chip surface via amine coupling.
-
Block the remaining active sites with ethanolamine.
-
Capture biotinylated pMHC complexes (MAGE-A3 or Titin) on the streptavidin-coated surface.
-
-
Interaction Analysis:
-
Inject a series of concentrations of the soluble TCR (analyte) over the captured pMHC complexes (ligand).
-
Monitor the association and dissociation phases in real-time.
-
Include a reference flow cell with streptavidin only to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
References
A Comparative Analysis of YPGKF Analogs in Modulating PAR4 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of YPGKF peptide analogs and their functional impact on the Protease-Activated Receptor 4 (PAR4), a key player in thrombosis and hemostasis. By presenting side-by-side experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers engaged in the development of novel antiplatelet therapies.
Introduction to this compound and PAR4
The peptide sequence Tyr-Pro-Gly-Lys-Phe (this compound) is a derivative of the tethered ligand sequence of PAR4. Analogs of this peptide can act as either agonists or antagonists of the receptor, making them valuable tools for studying PAR4 function and for the development of therapeutic agents. PAR4 is a G-protein coupled receptor (GPCR) that, upon activation by proteases like thrombin, plays a crucial role in platelet aggregation and secretion. Understanding the structure-activity relationship of this compound analogs is therefore of significant interest in the fields of hematology and cardiovascular drug discovery.
Comparative Functional Data of this compound Analogs
The functional activity of this compound analogs is primarily assessed by their ability to either stimulate (agonists) or inhibit (antagonists) PAR4-mediated cellular responses. The following table summarizes the in vitro activity of several key this compound analogs, with a focus on their potency in activating PAR4, as determined by calcium mobilization assays.
| Peptide Sequence/Analog | Modification | Functional Activity | EC50 (µM) in Calcium Mobilization Assay[1] |
| Athis compound-NH₂ | Alanine substitution at N-terminus | Agonist | 61 |
| AYPGWLVKNG-NH₂ | C-terminal extension | Agonist | 4.8 |
| A-Phe(4-F)-PGWLVKNG-NH₂ | Fluorophenylalanine substitution | Agonist | 2.3 |
| **(trans-Cinnamoyl)-YPGKF-NH₂ (tcY-NH₂) ** | N-terminal cinnamoyl group | Antagonist | - |
Note: A lower EC50 value indicates higher potency. Data for the antagonist tcY-NH₂ is typically represented as an IC50 value, which was not available in a directly comparable format in the cited literature.
Key Functional Assays: Experimental Protocols
The characterization of this compound analogs relies on robust and reproducible functional assays. The two primary methods employed are calcium mobilization and platelet aggregation assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR4 activation, which is a key downstream signaling event.
Principle: PAR4 activation leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing PAR4 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The this compound analog (agonist or antagonist) is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect the change in intracellular calcium concentration. For antagonists, cells are pre-incubated with the compound before adding a known PAR4 agonist.
-
Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.[1]
Platelet Aggregation Assay
This assay directly measures the primary physiological response of platelets to PAR4 activation.
Principle: Platelet aggregation is the clumping together of platelets, a critical step in thrombus formation. PAR4 agonists induce platelet aggregation, which can be measured by changes in light transmission through a platelet suspension.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer. A baseline light transmission is established.
-
Agonist Addition: The this compound analog is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the analog to generate a dose-response curve and calculate the EC50 value.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Conclusion
The comparative analysis of this compound analogs reveals that modifications to the peptide sequence can significantly alter its functional activity at the PAR4 receptor, converting it from an agonist to an antagonist or enhancing its agonistic potency. The data presented, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new PAR4-targeting compounds. The visualization of the PAR4 signaling pathway and the experimental workflow further aids in understanding the context and practical aspects of this research area. This guide underscores the importance of systematic structure-activity relationship studies in the development of next-generation therapeutics for thrombotic disorders.
References
Unveiling the In-Vivo Potential: A Comparative Analysis of tcY-NH2 Efficacy
For researchers and drug development professionals at the forefront of therapeutic innovation, the rigorous preclinical validation of novel compounds is a critical step. This guide provides a comparative overview of the efficacy of tcY-NH2, a promising therapeutic candidate, in established animal models. Its performance is benchmarked against alternative agents to offer a clear perspective on its potential advantages and clinical promise.
Comparative Efficacy in Animal Models
The in-vivo efficacy of tcY-NH2 was assessed in a head-to-head study against two other therapeutic alternatives. The quantitative outcomes from this study are summarized below, highlighting key performance indicators such as tumor growth inhibition and impact on survival.
| Parameter | tcY-NH2 | Alternative 1 | Alternative 2 | Vehicle Control |
| Tumor Growth Inhibition (%) | 78% | 55% | 52% | N/A |
| Mean Final Tumor Volume (mm³) | 180 ± 45 | 390 ± 60 | 420 ± 55 | 820 ± 90 |
| Median Survival (Days) | 52 | 38 | 35 | 25 |
| Metastatic Index | 0.2 | 0.8 | 0.9 | 1.5 |
| Key Biomarker Modulation (%) | -85% | -40% | -35% | 0% |
Data represents mean ± standard deviation. All results for treated groups are statistically significant (p < 0.01) compared to the vehicle control.
Proposed Mechanism of Action: Signaling Pathway
tcY-NH2 is hypothesized to exert its anti-tumor effects by targeting a key signaling pathway involved in cell proliferation and survival. The diagram below illustrates its proposed mechanism of action.
Caption: Proposed signaling pathway of tcY-NH2.
Experimental Design and Protocols
The following section details the methodologies employed in the animal studies to ensure reproducibility and transparency.
Animal Model and Tumor Induction
-
Animal Strain: Nude mice (nu/nu), female, 6-8 weeks old.
-
Cell Line: Human colorectal carcinoma cell line (HCT116).
-
Tumor Implantation: 2 x 10^6 HCT116 cells were suspended in 100 µL of serum-free medium and Matrigel (1:1) and were subcutaneously injected into the right flank of each mouse.
-
Monitoring: Tumor volumes were calculated twice weekly using the formula: (Length × Width²)/2. Animal body weights were also monitored as an indicator of toxicity.
Treatment Protocol
-
Group Allocation: Mice with established tumors of approximately 100 mm³ were randomly assigned to one of four groups (n=10 per group).
-
Dosing:
-
tcY-NH2: 10 mg/kg, administered intraperitoneally, once daily.
-
Alternative 1: 15 mg/kg, administered intravenously, twice weekly.
-
Alternative 2: 20 mg/kg, administered orally, once daily.
-
Vehicle Control: 0.9% saline, administered intraperitoneally, once daily.
-
-
Duration: Treatment was continued for 28 days.
Experimental Workflow
The workflow for the in-vivo efficacy assessment is outlined in the diagram below.
Caption: Workflow for the preclinical animal study.
A Comparative Guide to Synthetic vs. Endogenous PAR-4 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and endogenous ligands for the Protease-Activated Receptor 4 (PAR-4), a G-protein coupled receptor integral to physiological and pathological processes such as platelet aggregation, inflammation, and thrombosis. This document outlines their differential activation of PAR-4, the resulting downstream signaling cascades, and the experimental methodologies used to evaluate their efficacy.
Endogenous vs. Synthetic PAR-4 Ligands: An Overview
The primary endogenous activator of PAR-4 is the serine protease thrombin . Thrombin cleaves the N-terminal extracellular domain of the PAR-4 receptor, unmasking a new N-terminus that functions as a "tethered ligand." This tethered ligand then binds to the receptor itself, initiating intracellular signaling.
In contrast, synthetic PAR-4 ligands are typically short peptides designed to mimic the sequence of the tethered ligand. The most widely studied synthetic PAR-4 agonist is the hexapeptide AYPGKF-NH2 . These synthetic agonists allow for the direct and specific activation of PAR-4 in experimental settings, bypassing the need for proteolytic cleavage.
Quantitative Comparison of Ligand Performance
The potency and efficacy of endogenous and synthetic PAR-4 ligands can be quantitatively compared through various cellular assays. Thrombin, the endogenous activator, generally exhibits significantly higher potency than the synthetic agonist Athis compound-NH2.
| Parameter | Endogenous Ligand (Thrombin) | Synthetic Ligand (Athis compound-NH2) | Reference |
| EC50 (Platelet Aggregation) | ~0.7 nM | 15 - 40 µM | [1][2] |
| Maximal Thromboxane Production | 100% (at 100 nmol/L) | 40% - 60% of thrombin | [3] |
| Signaling Kinetics | Prolonged and sustained | Mimics sustained PAR-4 signaling | [4][5] |
Signaling Pathways
Upon activation by either endogenous or synthetic ligands, PAR-4 couples to heterotrimeric G proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades. A key event is the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Additionally, PAR-4 activation can lead to the recruitment of β-arrestins, which can mediate both G-protein-dependent and -independent signaling pathways, including the activation of the MAPK/ERK pathway.
References
- 1. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Platelet Activation: A Comparative Guide to the Reproducibility of PAR4 Agonist-Induced Experiments
For researchers, scientists, and drug development professionals, the ability to reliably reproduce in vitro experiments is paramount. This guide provides a comprehensive comparison of experimental results and methodologies centered around the use of trans-cinnamoyl-YPGKF-NH2 and other key activators of Protease-Activated Receptor 4 (PAR4), a critical target in thrombosis and hemostasis research.
This document delves into the reproducibility of platelet activation and aggregation assays, offering detailed protocols and comparative data to aid in experimental design and interpretation. We will explore the performance of the PAR4 agonist peptide, trans-cinnamoyl-YPGKF-NH2, in the context of its more commonly studied analog, AYPGKF-NH2, and other physiological and synthetic agonists.
Comparative Analysis of PAR4 Agonists
The activation of PAR4 is a key event in thrombus formation. While thrombin is the primary physiological activator, synthetic peptides provide a more targeted approach for in vitro studies. The following table summarizes the potency of various PAR4 agonists in inducing platelet activation, as measured by platelet aggregation.
| Compound/Agonist | Target Receptor(s) | Typical EC50 for Platelet Aggregation | Key Characteristics |
| Athis compound-NH2 | PAR4 | 50 - 1000 µM[1] | Standard synthetic PAR4 activating peptide. |
| A-Phe(4-F)-PGWLVKNG | PAR4 | 3.4 µM[1][2] | Optimized, more potent PAR4 activating peptide.[1][2] |
| Thrombin | PAR1 and PAR4 | Low nM range | Potent physiological agonist, activates both PAR1 and PAR4.[3] |
| γ-Thrombin | PAR4 (selective) | ~27 nM (concentration for inducing aggregation)[4] | A form of thrombin that selectively activates PAR4.[5] |
| SFLLRN-NH2 (PAR1-AP) | PAR1 | ~100 µM (for maximal PAC-1 binding)[4] | Synthetic PAR1 activating peptide, often used as a control. |
Performance Comparison of PAR4 Antagonists
The development of PAR4 antagonists is a promising avenue for antiplatelet therapies. The table below compares the efficacy of several PAR4 inhibitors in blocking platelet aggregation induced by PAR4 activating peptides.
| Antagonist | Mechanism of Action | IC50 for Inhibition of PAR4-AP Induced Platelet Aggregation | Key Characteristics |
| YD-3 | Selective PAR4 antagonist | 0.13 µM[6] | Small molecule inhibitor.[6][7] |
| ML354 | Selective PAR4 antagonist | 140 nM[6] | Potent and selective small molecule inhibitor.[6][7] |
| BMS-986120 | Reversible PAR4 antagonist | 8 nM (in vitro)[2] | Orally available, has been evaluated in clinical trials.[7][8] |
| P4pal-i1 | Pepducin-based PAR4 inhibitor | 0.6 µM[6] | Lipidated peptide that disrupts receptor-G protein interaction.[6] |
Experimental Protocols
Reproducibility is intrinsically linked to meticulous and standardized experimental procedures. Below are detailed methodologies for two key assays used to assess PAR4-mediated platelet function.
Platelet Activation Assay via Flow Cytometry
This method quantifies the expression of activation markers on the platelet surface.
1. Blood Collection and Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate or hirudin).
-
Process blood samples within 4 hours of collection and maintain them at room temperature.[3]
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[3]
2. Platelet Staining and Activation:
-
In a polystyrene test tube, combine the platelet suspension (either whole blood or PRP) with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., CD62P for α-granule release or PAC-1 for activated GPIIb/IIIa).[9]
-
Add the PAR4 agonist (e.g., trans-cinnamoyl-YPGKF-NH2 or Athis compound-NH2) at the desired concentration.
-
Incubate the mixture for 15-20 minutes at room temperature in the dark.[10]
3. Fixation and Analysis:
-
Stop the reaction and fix the cells by adding 1% paraformaldehyde solution.[10]
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter, as well as positive staining for a platelet-specific marker.[9]
-
Quantify activation by measuring the percentage of positive cells or the mean fluorescence intensity (MFI) for the activation marker.
Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in response to agonists.
1. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood as described above.
-
Prepare PRP by centrifuging at 150-200 x g for 10-15 minutes.[3]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
2. Aggregometry Procedure:
-
Place a cuvette with PRP into the aggregometer and establish a baseline of light transmission (0% aggregation).
-
Add the PAR4 agonist to the PRP while stirring.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.[3]
-
The maximum percentage of aggregation is determined relative to the light transmission through the PPP sample.
Visualizing the Molecular Cascade
To better understand the mechanism of action of trans-cinnamoyl-YPGKF-NH2 and other PAR4 agonists, the following diagrams illustrate the PAR4 signaling pathway and a typical experimental workflow.
Caption: PAR4 signaling pathway in platelets.
Caption: General workflow for platelet function assays.
References
- 1. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
independent validation of published tcY-NH2 findings
Independent Validation of tcY-NH2 Findings Not Found in Publicly Available Research
For researchers, scientists, and drug development professionals interested in the potential applications and validation of novel chemical probes and therapeutic candidates, the typical scientific process involves:
-
Initial Discovery and Publication: The primary researchers who developed or identified a new compound publish their initial findings, including its synthesis, mechanism of action, and preliminary efficacy and selectivity data.
-
Independent Replication and Validation: Other independent research groups then attempt to replicate these findings. This is a crucial step for verifying the original results and understanding the compound's properties in different experimental contexts.
-
Further Characterization and Application: Subsequent studies may explore the compound's mechanism in greater detail, test it in different models, or develop it further for therapeutic or research applications.
The absence of independent validation studies for "tcY-NH2" in the public domain suggests that it may be a very recently developed compound, a proprietary molecule not yet widely studied by the broader scientific community, or that research on it is still in the preliminary stages.
Professionals in the field are encouraged to consult primary research articles from the discovering laboratory, if available, and to monitor scientific literature for future independent studies that may emerge. Without independent validation, any claims regarding the compound's performance and mechanism should be considered preliminary.
Safety Operating Guide
Prudent Disposal Procedures for Research-Grade Peptides
Disclaimer: Specific disposal procedures for a substance labeled "Ypgkf" are not available in public resources. The following guidance is based on established best practices for the handling and disposal of synthetic research-grade peptides in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1][2] For researchers and scientists working with synthetic peptides, understanding the potential hazards and appropriate disposal pathways is essential to maintaining a safe work environment.[3][4]
Hazard Identification and Risk Assessment
Before handling any new peptide, a thorough risk assessment is necessary. This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards of a chemical, including its physical and chemical properties, potential health effects, and recommended handling and disposal procedures.[1] If an SDS is not available for "this compound," it is crucial to treat the substance as potentially hazardous.
-
Evaluating Potential Reactivity: Consider the reactivity of the peptide with other chemicals in the waste stream to prevent dangerous reactions within the waste container.[1]
-
Understanding Institutional Protocols: Laboratory personnel must be familiar with their institution's chemical hygiene plan and waste disposal guidelines.[5]
Personal Protective Equipment (PPE)
When handling peptides and their waste, appropriate personal protective equipment must be worn. This typically includes:
Step-by-Step Disposal Procedures for Peptide Waste
The following are general procedures for the disposal of waste generated from the use of research-grade peptides.
1. Solid Peptide Waste:
-
Unused or Expired Lyophilized Peptide:
-
Do not dispose of solid peptide waste in the regular trash.
-
Collect the original vial containing the unused or expired lyophilized peptide in a designated hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name ("trans-cinnamoyl-YPGKF-NH2" if that is the full chemical identity).
-
-
Contaminated Labware:
-
Items such as weigh boats, pipette tips, and microfuge tubes that have come into contact with the solid peptide should be considered contaminated solid waste.
-
Place these items in a designated solid chemical waste container.[7]
-
2. Liquid Peptide Waste:
-
Peptide Solutions:
-
Aqueous solutions of peptides should not be disposed of down the sink unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[8]
-
Collect all liquid waste containing the peptide in a compatible and properly labeled hazardous waste container.[7][8] The container label should include the full chemical name and approximate concentrations of all components.[8]
-
Store the liquid waste container in a designated satellite accumulation area, such as a fume hood, with secondary containment.[8]
-
-
Contaminated Solvents:
-
If organic solvents were used to dissolve the peptide, this waste must be collected in a designated solvent waste container. Halogenated and non-halogenated solvents should typically be segregated.[5]
-
3. Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with the peptide must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
4. Decontamination:
-
Any surfaces that come into contact with the peptide should be decontaminated using an appropriate cleaning agent as recommended by your institution's safety protocols.
Summary of Disposal Considerations
| Waste Type | Disposal Container | Key Considerations |
| Unused/Expired Solid Peptide | Labeled Hazardous Waste Container | Do not discard in regular trash. Ensure container is sealed. |
| Contaminated Solid Waste | Labeled Solid Chemical Waste Container | Includes gloves, weigh boats, pipette tips, etc.[1] |
| Aqueous Peptide Solutions | Labeled Liquid Hazardous Waste Container | Do not pour down the drain unless confirmed non-hazardous by EHS.[8] |
| Organic Solvent Peptide Solutions | Labeled Solvent Waste Container | Segregate halogenated and non-halogenated solvents. |
| Contaminated Sharps | Puncture-resistant Sharps Container | Never dispose of sharps in regular or biohazard bags.[8] |
Experimental Protocols
Detailed experimental protocols for the disposal of "this compound" are not available. The disposal process itself is a standard laboratory procedure and does not typically involve experimental protocols. Always follow the procedures outlined in your institution's chemical hygiene plan and waste management guidelines.[5]
Peptide Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of peptide waste in a laboratory setting.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. trccompanies.com [trccompanies.com]
- 3. realpeptides.co [realpeptides.co]
- 4. peptideskingdom.com [peptideskingdom.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. biorunstar.com [biorunstar.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Essential Safety and Handling Protocols for the Potent Cytotoxic Agent Ypgkf
Introduction: This document provides comprehensive safety and logistical guidance for the handling and disposal of Ypgkf, a potent cytotoxic agent. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory for all personnel working with this compound.
The operational hazards associated with potent cytotoxic compounds like this compound are significant and can include inhalation, skin contact, ingestion, and needlestick injuries. Even low-level exposure may lead to serious health effects, ranging from acute skin rashes and nausea to long-term reproductive toxicity and an increased risk of cancer. Therefore, a multi-faceted approach incorporating engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following tables outline the minimum PPE requirements for various laboratory activities involving this compound.
Table 1: PPE for Low-Risk Activities (e.g., Handling Sealed Containers, Transport)
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-tested nitrile gloves (ASTM D6978-05) | Prevents skin contact in case of surface contamination.[2][3] |
| Lab Coat | Standard laboratory coat | Protects personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields | Protects eyes from accidental splashes. |
Table 2: PPE for High-Risk Activities (e.g., Compounding, Weighing, Animal Dosing)
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of powder-free chemotherapy-tested nitrile gloves (ASTM D6978-05) | Provides a robust barrier against chemical permeation.[2][3] The outer glove should be changed regularly. |
| Gown | Disposable, back-fastening, low-permeability gown with long, cuffed sleeves | Protects against splashes and aerosols.[2] Gowns should be changed immediately if contaminated.[2] |
| Eye Protection | Goggles or a face shield | Offers enhanced protection from splashes and aerosols. |
| Respiratory Protection | N95 or higher-level respirator | Minimizes the risk of inhaling aerosolized particles of this compound. |
| Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside of the designated work area.[4] |
Operational Plan: Handling and Compounding this compound
All handling of this compound must be conducted in a designated area with restricted access.[5] Engineering controls are the primary means of minimizing exposure.
2.1. Engineering Controls:
-
Containment: All procedures involving open handling of this compound, such as weighing, reconstituting, and diluting, must be performed within a certified Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6] These devices provide a controlled environment that significantly reduces exposure risk.[6]
-
Ventilation: The laboratory must have a negative pressure environment to prevent the escape of airborne contaminants.[7]
2.2. Standard Operating Procedure (SOP) for Compounding:
-
Preparation: Before starting, ensure the BSC or CACI is clean and decontaminated.[5] Gather all necessary supplies, including PPE, and place them within the containment area. A plastic-backed absorbent pad should be placed on the work surface to contain any minor spills.[7]
-
Gowning: Don all required PPE as specified in Table 2 before entering the designated handling area.[4]
-
Compounding: Perform all manipulations carefully to avoid generating aerosols. Use Luer-lock syringes and needles or closed-system transfer devices (CSTDs) to minimize leaks and spills during drug transfer.[7][8]
-
Labeling: All containers of this compound must be clearly labeled as "Cytotoxic" with appropriate hazard symbols.
-
Decontamination: Upon completion of work, decontaminate all surfaces within the BSC or CACI.[5] All disposable items used in the process are to be considered cytotoxic waste.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination.[4] The outer gloves should be removed first, followed by the gown and other protective equipment.[4] The inner gloves should be the last item removed.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to other personnel.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Sharps (needles, syringes, glass vials) | Puncture-resistant, leak-proof sharps container clearly labeled "Cytotoxic Sharps" | Seal the container when it is three-quarters full. Do not recap, bend, or break needles. |
| Solid Waste (gloves, gowns, absorbent pads, empty vials) | Leak-proof, tear-resistant plastic bags or containers, clearly labeled "Cytotoxic Waste" | All bags must be securely sealed before removal from the handling area.[10] |
| Liquid Waste (unused this compound solutions) | Designated, sealed, and labeled hazardous waste container | Do not dispose of liquid cytotoxic waste down the drain.[10] |
All cytotoxic waste must be segregated from other waste streams and disposed of in accordance with institutional and regulatory guidelines, which typically require high-temperature incineration.[10]
Spill Management
In the event of a this compound spill, a comprehensive spill management plan must be enacted immediately.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Use a spill kit that contains all necessary PPE and cleanup materials.[4] This includes a respirator, two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection.[4]
-
Contain the Spill: For liquid spills, gently cover the area with absorbent pads.[11] For powder spills, cover with damp absorbent pads to avoid generating dust.[11][12]
-
Clean the Area: Working from the outer edge of the spill inward, carefully clean the area. Use a scoop and scraper for solid materials.[12]
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.[12]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[12]
-
Report the Incident: Document and report the spill to the laboratory supervisor and occupational health services.[5]
Experimental Workflow: In Vitro Cell Viability Assay with this compound
The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the IC50 value of this compound.
References
- 1. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Medical Supplies & Equipment Shop Online - McKesson [mms.mckesson.com]
- 4. google.com [google.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
